molecular formula C46H72N4O9 B12349398 TPU-0037C

TPU-0037C

Cat. No.: B12349398
M. Wt: 825.1 g/mol
InChI Key: ABOXJBHGJDKUNW-ONDDHUKPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TPU-0037C is a useful research compound. Its molecular formula is C46H72N4O9 and its molecular weight is 825.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H72N4O9

Molecular Weight

825.1 g/mol

IUPAC Name

2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide

InChI

InChI=1S/C46H72N4O9/c1-27(38(54)15-7-12-32(51)11-6-13-34(53)25-31-10-9-23-50(31)45(47)48)17-20-33(52)21-18-28(2)42(57)29(3)19-22-36-30(4)24-35-37(14-8-16-39(35)55)46(36,5)43(58)41-40(56)26-49-44(41)59/h6-7,11,15,17-18,20,24,27,29,31-39,42,51-55,57-58H,8-10,12-14,16,19,21-23,25-26H2,1-5H3,(H3,47,48)(H,49,59)/b11-6+,15-7+,20-17+,28-18+,43-41-

InChI Key

ABOXJBHGJDKUNW-ONDDHUKPSA-N

Isomeric SMILES

CC1=CC2C(CCCC2O)C(C1CCC(C)C(/C(=C/CC(/C=C/C(C)C(/C=C/CC(/C=C/CC(CC3CCCN3C(=N)N)O)O)O)O)/C)O)(C)/C(=C/4\C(=O)CNC4=O)/O

Canonical SMILES

CC1=CC2C(CCCC2O)C(C1CCC(C)C(C(=CCC(C=CC(C)C(C=CCC(C=CCC(CC3CCCN3C(=N)N)O)O)O)O)C)O)(C)C(=C4C(=O)CNC4=O)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Antimicrobial Strategy of TPU-0037C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

TOYAMA, Japan – A comprehensive analysis of available scientific literature provides a detailed overview of the antimicrobial agent TPU-0037C, a metabolite isolated from the marine actinomycete Streptomyces platensis. This technical guide, designed for researchers, scientists, and drug development professionals, consolidates the current understanding of its mechanism of action, supported by quantitative data, experimental protocols, and visual representations of its proposed biological pathways.

This compound is a structural analogue of Lydicamycin and has demonstrated potent activity against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA).[1] Its selective efficacy, with minimal to no activity against Gram-negative bacteria, suggests a specific mode of action targeting cellular processes unique to Gram-positive organisms.[1][2]

Core Mechanism of Action: Insights from Lydicamycin Analogy

While direct mechanistic studies on this compound are not extensively available in the public domain, its structural similarity to Lydicamycin provides a strong foundation for inferring its mechanism of action. Lydicamycin is known to exert its antibacterial effects through the inhibition of bacterial cell wall biosynthesis. This inhibition is a critical event that leads to the loss of cellular integrity and subsequent cell death. The proposed mechanism involves the disruption of the polymerization of peptidoglycan, a crucial component of the bacterial cell wall.

Quantitative Antimicrobial Potency

The antimicrobial activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. These values represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Bacterial Strain Reported MIC (µg/mL)
Gram-positive bacteria (general)0.39 - 3.13[1][2]
Methicillin-resistant S. aureus (MRSA)3.13[1][2]
Gram-negative bacteria (general)>50[1][2]

Experimental Methodologies

The determination of the antimicrobial activity of this compound relies on standardized microbiological techniques. A detailed protocol for a typical MIC assay is provided below.

Minimum Inhibitory Concentration (MIC) Assay Protocol
  • Bacterial Culture Preparation: A fresh overnight culture of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate, containing the diluted compound, is inoculated with the standardized bacterial suspension. Positive (bacteria and broth) and negative (broth only) control wells are also included.

  • Incubation: The microtiter plate is incubated at a temperature optimal for the growth of the test bacterium (e.g., 37°C) for 18-24 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacterium is observed.

Visualizing the Proposed Mechanism and Experimental Workflow

To further elucidate the proposed mechanism of action and the experimental workflow, the following diagrams are provided.

G cluster_pathway Proposed Mechanism of Action TPU_0037C This compound Cell_Wall_Target Bacterial Cell Wall Synthesis Machinery TPU_0037C->Cell_Wall_Target Binds to Inhibition Inhibition of Peptidoglycan Polymerization Cell_Wall_Target->Inhibition Cell_Lysis Cell Lysis and Death Inhibition->Cell_Lysis G cluster_workflow MIC Assay Workflow Start Start Prepare_Culture Prepare Standardized Bacterial Culture Start->Prepare_Culture Prepare_Compound Prepare Serial Dilutions of this compound Start->Prepare_Compound Inoculate Inoculate Microtiter Plate Prepare_Culture->Inoculate Prepare_Compound->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

References

Unveiling TPU-0037C: A Marine-Derived Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural product TPU-0037C, a potent antibacterial agent with significant activity against drug-resistant pathogens. Sourced from a marine microorganism, this document details its origin, chemical properties, biological activity, and the methodologies employed for its isolation and characterization.

Origin and Natural Source

This compound is a secondary metabolite produced by the marine actinomycete Streptomyces platensis strain TP-A0598.[1] This strain was originally isolated from a seawater sample collected in Toyama Bay, Japan.[2] As a member of the actinomycetes, Streptomyces platensis is a Gram-positive bacterium known for its prolific production of a wide array of bioactive compounds, including many clinically important antibiotics. The discovery of this compound from a marine environment underscores the vast and largely untapped potential of oceanic microorganisms as a source for novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a structural analogue of lydicamycin (B608755), a known class of potent antibiotics.[2][3] Specifically, it is identified as 30-demethyl-8-deoxylydicamycin.[2] The chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C46H72N4O9[3]
Molecular Weight 825.09 g/mol [3]
CAS Number 485815-61-0[3]
Synonyms 8-Dehydroxy-30-deMethyllydicamycin, Antibiotic TPU-0037-C[3]

Biological Activity: Antibacterial Spectrum

This compound exhibits significant antibacterial activity, primarily against Gram-positive bacteria.[1][3] Of particular importance is its potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[2][3] The compound is largely ineffective against Gram-negative bacteria.[1] The minimum inhibitory concentrations (MICs) for this compound against a panel of bacteria are presented below.

Bacterial StrainMIC (µg/mL)Reference
Methicillin-resistant S. aureus (MRSA)1.56 - 12.5[2]
Gram-positive bacteria (general)0.39 - 3.13[1][3]
Gram-negative bacteria (general)>50[1]

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the culture broth of Streptomyces platensis TP-A0598 involves a multi-step purification process.[2] While the full detailed protocol requires access to the primary literature, the general workflow is as follows:

Figure 1: General workflow for the isolation and purification of this compound.
  • Fermentation: Streptomyces platensis TP-A0598 is cultured in a suitable liquid medium to allow for the production of this compound.

  • Initial Purification: The culture broth is passed through an HP-20 resin column to capture the desired metabolites.[2]

  • Fractionation: The crude extract is then subjected to ODS (octadecylsilane) column chromatography for further separation.[2]

  • Final Purification: The final purification of this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC).[2]

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] These methods provide detailed information about the connectivity of atoms and the overall molecular weight, allowing for the precise determination of the compound's structure as 30-demethyl-8-deoxylydicamycin.[2]

Biosynthesis and Signaling Pathways

This compound, as a congener of lydicamycin, is synthesized through a complex biosynthetic pathway involving a hybrid Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system. The biosynthetic gene cluster for lydicamycins has been identified, providing insights into the enzymatic machinery responsible for its production.

Biosynthesis_Pathway PKS_NRPS Hybrid PKS-NRPS Gene Cluster Assembly Assembly Line Synthesis PKS_NRPS->Assembly Transcription & Translation Precursors Simple Precursors (e.g., acetate, amino acids) Precursors->Assembly Lydicamycin_Scaffold Lydicamycin Core Scaffold Assembly->Lydicamycin_Scaffold TPU0037C This compound Lydicamycin_Scaffold->TPU0037C Post-PKS/NRPS Modifications Tailoring_Enzymes Tailoring Enzymes (e.g., demethylase, dehydratase) Tailoring_Enzymes->Lydicamycin_Scaffold

Figure 2: Simplified schematic of the proposed biosynthetic pathway for this compound.

The precise signaling pathways in target bacteria that are inhibited by this compound have not been fully elucidated. However, as a member of the polyketide family of antibiotics, it is likely to interfere with essential cellular processes in Gram-positive bacteria, such as cell wall synthesis, protein synthesis, or nucleic acid replication. Further research is required to pinpoint the specific molecular target(s) of this compound.

Conclusion and Future Directions

This compound is a promising antibacterial compound with a unique marine origin and potent activity against clinically relevant pathogens like MRSA. Its structural similarity to lydicamycin provides a foundation for understanding its potential mechanism of action. Future research should focus on elucidating its precise molecular target and mechanism of antibacterial activity, as well as exploring its potential for further preclinical and clinical development. The detailed characterization of its biosynthetic pathway also opens up opportunities for metabolic engineering to produce novel and potentially more potent analogues.

References

Unveiling TPU-0037C: A Technical Guide to its Chemical Structure and Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a naturally occurring antibiotic that has garnered interest within the scientific community for its potent activity against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains. A structural analog of lydicamycin (B608755), this compound is a metabolite produced by the marine actinomycete Streptomyces platensis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, supplemented with detailed experimental methodologies and visual diagrams to support further research and development.

Chemical Structure and Physicochemical Properties

This compound, also known by its alternate name 8-Dehydroxy-30-demethyllydicamycin, is a complex polyketide-nonribosomal peptide hybrid. Its intricate structure is fundamental to its biological function. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 485815-61-0[1][2][3][4]
Molecular Formula C46H72N4O9[2][4]
Molecular Weight 825.1 g/mol [2][4]
Formal Name (+)-2-[21-[1-[(2,5-dihydro-4-hydroxy-2-oxo-1H-pyrrol-3-yl)carbonyl]-1,2,4a,5,6,7,8,8a-octahydro-5-hydroxy-1,3-dimethyl-2-naphthalenyl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethyl-4,8,12,16-heneicosatetraen-1-yl]-1-pyrrolidinecarboximidamide[2]
Synonyms 8-Dehydroxy-30-demethyllydicamycin[4]
Purity >95%[2][4]
Solubility Soluble in DMF, DMSO, Ethanol, and Methanol.[2]
Physical Format A film[2]

Biological Activity

This compound exhibits selective and potent antibacterial activity. It is particularly effective against a range of Gram-positive bacteria while showing minimal to no effect on Gram-negative bacteria. This selectivity is a key characteristic of its biological profile.

Organism TypeActivityMIC Range (µg/mL)Reference
Gram-positive bacteria Active0.39 - 3.13[1][2][5]
Methicillin-resistant S. aureus (MRSA) Active3.13[1][2][5]
Gram-negative bacteria Ineffective>50[1][2][5]

Experimental Protocols

Isolation and Purification of this compound from Streptomyces platensis

The following is a generalized protocol for the isolation and purification of this compound based on methods described for its congeners.

1. Fermentation:

  • The producing strain, Streptomyces platensis TP-A0598, is cultured in a suitable fermentation medium.

  • The culture is incubated for a period sufficient to allow for the production of secondary metabolites, including this compound.

2. Extraction:

  • The culture broth is harvested and separated from the mycelia by centrifugation or filtration.

  • The supernatant is passed through an adsorbent resin column, such as HP-20, to capture the desired compounds.

3. Chromatographic Purification:

  • The compounds are eluted from the resin and subjected to a series of chromatographic separations.

  • Initial separation is performed using an ODS (octadecylsilane) column.

  • Final purification to isolate this compound is achieved through preparative High-Performance Liquid Chromatography (HPLC).

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

1. Inoculum Preparation:

  • A pure culture of the test bacterium (e.g., S. aureus) is grown on an appropriate agar (B569324) medium.

  • Several colonies are used to inoculate a sterile saline or broth solution.

  • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

2. Assay Plate Preparation:

  • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • The standardized bacterial inoculum is added to each well.

3. Incubation and Analysis:

  • The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizing Key Processes

To better understand the origin and evaluation of this compound, the following diagrams illustrate the biosynthetic pathway and experimental workflows.

biosynthesis_pathway PKS Polyketide Synthase (PKS) Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain NRPS Non-Ribosomal Peptide Synthetase (NRPS) Peptide_Moiety Peptide Moiety NRPS->Peptide_Moiety Precursors Simple Precursors (e.g., acetate, amino acids) Precursors->PKS Precursors->NRPS Hybrid_Intermediate Hybrid Polyketide-Peptide Intermediate Polyketide_Chain->Hybrid_Intermediate Peptide_Moiety->Hybrid_Intermediate Modifications Post-PKS/NRPS Modifications (e.g., cyclization, hydroxylation) Hybrid_Intermediate->Modifications TPU0037C This compound Modifications->TPU0037C

Caption: Simplified biosynthetic pathway of this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_testing Antimicrobial Susceptibility Testing Fermentation 1. Fermentation of S. platensis Extraction 2. Extraction from Culture Broth Fermentation->Extraction Chromatography 3. Chromatographic Purification (HP-20, ODS) Extraction->Chromatography Prep_HPLC 4. Preparative HPLC Chromatography->Prep_HPLC Pure_TPU0037C Pure this compound Prep_HPLC->Pure_TPU0037C Dilution B. Serial Dilution of this compound Pure_TPU0037C->Dilution Inoculum A. Inoculum Preparation Incubation C. Incubation with Bacteria Inoculum->Incubation Dilution->Incubation MIC D. MIC Determination Incubation->MIC

Caption: Experimental workflow for this compound isolation and activity testing.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in publicly available literature. However, its structural similarity to lydicamycin suggests a potential shared mechanism. Lydicamycins are known to be hybrid non-ribosomal peptide-polyketide compounds. Further research is required to identify the specific molecular target and signaling pathways affected by this compound in susceptible bacteria.

Conclusion

This compound represents a promising antibiotic candidate with potent activity against Gram-positive pathogens. This guide provides a foundational understanding of its chemical and biological properties, along with standardized methodologies to facilitate further investigation. The elucidation of its mechanism of action remains a key area for future research, which could unlock the full therapeutic potential of this marine-derived natural product.

References

In-Depth Technical Whitepaper: The Activity of TPU-0037C Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPU-0037C, a congener of the antibiotic lydicamycin, has demonstrated notable activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive technical overview of the available data on this compound, including its quantitative antimicrobial activity, a detailed description of the likely experimental protocols used for its evaluation, and a proposed mechanism of action based on current understanding of related compounds. This whitepaper aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Introduction

The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens such as MRSA, poses a significant threat to global public health. This has necessitated the urgent search for novel antimicrobial compounds with unique mechanisms of action. This compound, a metabolite isolated from the marine actinomycete Streptomyces platensis, has emerged as a promising candidate in this endeavor.[1][2] Structurally similar to lydicamycin, this compound exhibits potent and selective activity against Gram-positive bacteria. This document synthesizes the current knowledge on this compound's antibacterial properties, providing a foundation for further research and development.

Quantitative Antimicrobial Activity of this compound

The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. This compound has been evaluated against a panel of Gram-positive bacteria, demonstrating significant inhibitory activity. The available MIC data is summarized in the table below.

Gram-Positive BacteriumStrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusMethicillin-Resistant (MRSA)3.13
Other Gram-positive bacteriaVarious strains0.39 - 3.13

Table 1: Summary of Minimum Inhibitory Concentrations (MICs) of this compound against Gram-positive bacteria. The data indicates that this compound is active against MRSA and other Gram-positive organisms within a narrow concentration range. In contrast, it is reported to be ineffective against Gram-negative bacteria, with MIC values greater than 50 µg/mL.

Experimental Protocols

While the complete, detailed experimental protocols from the primary literature are not fully available, a standard and widely accepted methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is the broth microdilution method. The following protocol is a likely representation of the methods used to obtain the quantitative data presented above.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the general steps for assessing the in vitro antimicrobial activity of a compound.

G cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Microtiter Plate Wells with Bacteria and Compound Dilutions prep_compound->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate Plate (e.g., 37°C for 18-24 hours) inoculate_plate->incubate read_results Visually or Spectrophotometrically Assess Bacterial Growth incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end G cluster_membrane Bacterial Cell Membrane cluster_compound This compound cluster_effects Downstream Effects membrane Phospholipid Bilayer disruption Membrane Depolarization membrane->disruption tpu0037c This compound tpu0037c->membrane Interaction & Insertion leakage Ion Leakage (e.g., K+) disruption->leakage death Inhibition of Cellular Processes & Bacterial Cell Death leakage->death

References

The Efficacy of TPU-0037C Against Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a novel antibiotic identified as a congener of lydicamycin.[1] It is a metabolite produced by the marine actinomycete Streptomyces platensis TP-A0598, which was isolated from a seawater sample in Toyama Bay, Japan.[1] Structurally, this compound is 30-demethyl-8-deoxylydicamycin.[1] This document provides a comprehensive overview of the available data on the effectiveness of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA), a significant threat in both hospital and community settings. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the current state of knowledge regarding this compound and its potential as an anti-MRSA agent.

In Vitro Efficacy of this compound Against MRSA

The primary evidence for the anti-MRSA activity of this compound comes from in vitro susceptibility testing. The data, as reported in the initial discovery of the compound, is summarized in the table below.

Quantitative Data Summary
CompoundOrganismStrainMIC (µg/mL)
This compound Staphylococcus aureusMRSA3.13
TPU-0037AStaphylococcus aureusMRSA1.56
TPU-0037BStaphylococcus aureusMRSA12.5
TPU-0037DStaphylococcus aureusMRSA6.25

Source: Furumai, T., et al. (2002). The Journal of Antibiotics.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed protocol for determining the MIC of this compound against MRSA, based on the standard broth microdilution method.

1. Materials:

  • This compound, analytical grade
  • Mueller-Hinton Broth (MHB)
  • MRSA strain (e.g., ATCC 43300)
  • Sterile 96-well microtiter plates
  • Spectrophotometer
  • Incubator (37°C)
  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

2. Preparation of Bacterial Inoculum: a. A single colony of the MRSA strain is inoculated into 5 mL of MHB. b. The culture is incubated at 37°C with agitation until it reaches the logarithmic growth phase, corresponding to a turbidity of 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. The bacterial suspension is then diluted in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of this compound Dilutions: a. A stock solution of this compound is prepared in DMSO. b. Serial two-fold dilutions of this compound are prepared in MHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

4. Inoculation and Incubation: a. 100 µL of the diluted bacterial suspension is added to each well containing the this compound dilutions, bringing the final volume to 200 µL. b. A positive control well (containing bacteria and MHB without this compound) and a negative control well (containing MHB only) are included. c. The plate is incubated at 37°C for 18-24 hours.

5. Determination of MIC: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria.

Mechanism of Action and In Vivo Efficacy: A Knowledge Gap and Proposed Research Workflow

Currently, there is a notable absence of published data regarding the specific mechanism of action of this compound against MRSA. Furthermore, no in vivo studies have been reported to evaluate its efficacy in a preclinical model. Given its structural similarity to lydicamycin, it is plausible that this compound may share a similar mechanism of action, however, this requires experimental validation.

To address the gap in in vivo data, a proposed experimental workflow for a murine model of MRSA skin infection is presented below. This workflow is designed to assess the therapeutic potential of topically administered this compound.

G cluster_prep Preparation Phase cluster_infection Infection and Treatment Phase cluster_evaluation Evaluation Phase animal_acclimatization Animal Acclimatization (BALB/c mice, 6-8 weeks old) shaving_and_wounding Dorsal Shaving and Creation of Full-Thickness Wound animal_acclimatization->shaving_and_wounding mrsa_culture MRSA Culture Preparation (USA300, ~1x10^8 CFU/mL) mrsa_inoculation Topical Inoculation of Wound with MRSA Suspension mrsa_culture->mrsa_inoculation tpu0037c_formulation This compound Formulation (e.g., in a topical cream base) treatment_application Topical Application of This compound Formulation or Vehicle Control tpu0037c_formulation->treatment_application shaving_and_wounding->mrsa_inoculation mrsa_inoculation->treatment_application bacterial_burden_assessment Assessment of Bacterial Burden (CFU counts from tissue homogenate) treatment_application->bacterial_burden_assessment histopathological_analysis Histopathological Analysis of Wound Tissue treatment_application->histopathological_analysis toxicity_monitoring Monitoring for Signs of Local or Systemic Toxicity treatment_application->toxicity_monitoring

Caption: Proposed workflow for in vivo efficacy testing of this compound.

Logical Workflow for Discovery and Characterization

The discovery of this compound followed a systematic screening and characterization process. The logical relationship of these steps is illustrated in the diagram below.

G start Start: Screening for Anti-MRSA Antibiotics isolation Isolation of Strain TP-A0598 from Seawater Sample start->isolation identification Taxonomic Identification as Streptomyces platensis isolation->identification fermentation Cultivation and Fermentation of S. platensis TP-A0598 identification->fermentation extraction Extraction of Metabolites from Culture Broth fermentation->extraction purification Purification of TPU-0037 Congeners (A, B, C, and D) via Chromatography extraction->purification structure_elucidation Structural Determination (NMR and MS Analyses) purification->structure_elucidation mic_testing In Vitro Susceptibility Testing (MIC Determination) purification->mic_testing report Reported Anti-MRSA Activity mic_testing->report

Caption: Discovery workflow for this compound.

Conclusion and Future Directions

This compound has demonstrated promising in vitro activity against MRSA with a Minimum Inhibitory Concentration of 3.13 µg/mL.[1] This finding establishes this compound as a compound of interest in the search for new anti-MRSA agents. However, significant research is required to fully elucidate its therapeutic potential.

Future research should prioritize the following areas:

  • Mechanism of Action Studies: Investigating the molecular target and mechanism by which this compound exerts its antibacterial effect is crucial for understanding its potential for resistance development and for rational drug design.

  • In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models are essential to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

  • Spectrum of Activity: A broader evaluation of the antimicrobial spectrum of this compound against a wider panel of clinical MRSA isolates and other Gram-positive pathogens is warranted.

The information presented in this guide provides a foundation for further investigation into this compound as a potential therapeutic agent for the treatment of MRSA infections. The proposed experimental workflow offers a roadmap for advancing the preclinical development of this promising natural product.

References

The Structural and Functional Relationship of TPU-0037C to Lydicamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the relationship between the natural product TPU-0037C and the antibiotic lydicamycin (B608755). Both compounds, produced by actinomycetes, exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document details their structural relationship, comparative biological activities, proposed biosynthetic origins, and the experimental methodologies used for their characterization. While the precise mechanism of action for these compounds remains to be fully elucidated, their potent antibacterial properties mark them as compelling subjects for further investigation in the field of antibiotic drug discovery.

Core Relationship and Chemical Structures

This compound is a close structural analogue, or congener, of lydicamycin.[1][2][3] It is specifically identified as 8-Dehydroxy-30-demethyllydicamycin .[1][4] Both molecules are complex polyketide-nonribosomal peptide hybrids, characterized by a tetramic acid moiety and an amidinopyrrolidine group.[5]

Lydicamycin was first isolated from Streptomyces lydicus, while this compound and other congeners (TPU-0037-A, -B, and -D) were later identified from the culture broth of the marine-derived actinomycete Streptomyces platensis TP-A0598.[6][7][8]

The structural differences between the parent compound, lydicamycin, and its congener this compound are illustrated in the diagram below.

G cluster_lydicamycin Lydicamycin cluster_tpu0037c This compound Lydicamycin Lydicamycin C47H74N4O10 M.W. 855.1 g/mol R1_L R1 = -OH Lydicamycin->R1_L R2_L R2 = -CH3 Lydicamycin->R2_L TPU0037C This compound (8-Dehydroxy-30-demethyllydicamycin) C46H72N4O9 M.W. 825.1 g/mol R1_T R1 = -H TPU0037C->R1_T R2_T R2 = -H TPU0037C->R2_T Core Core Polyketide-NRPS Scaffold Core->Lydicamycin Modification at C-8 and C-30 Core->TPU0037C Modification at C-8 and C-30

Structural relationship between Lydicamycin and this compound.

Quantitative Data: Comparative Antibacterial Activity

Both lydicamycin and this compound demonstrate potent activity against a range of Gram-positive bacteria while being largely ineffective against Gram-negative bacteria.[5][7][9] The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in the literature.

Table 1: Physicochemical Properties

PropertyLydicamycinThis compound
Molecular Formula C47H74N4O10[8][10]C46H72N4O9[1][4]
Molecular Weight 855.1 g/mol [10]825.1 g/mol [1][4]
Alternate Names Not applicable8-Dehydroxy-30-demethyllydicamycin[4]

Table 2: Minimum Inhibitory Concentrations (MICs) in µg/mL

OrganismLydicamycinTPU-0037AThis compound
Staphylococcus aureus FDA 209PND3.130.78
Staphylococcus aureus SmithND3.130.78
Staphylococcus aureus (MRSA) 83-1ND12.53.13
Staphylococcus aureus (MRSA) 83-4ND12.53.13
Bacillus subtilis PCI 219ND1.560.39
Micrococcus luteus PCI 1001ND1.560.39
Escherichia coli NIHJ>50>50>50
Pseudomonas aeruginosa IAM 1095>50>50>50

ND: No data available in the compared study. Data for TPU-0037A and this compound are from the same study, allowing for direct comparison. Lydicamycin is reported to have anti-MRSA activity, but comparable MIC values from the same study are not available.[7][11]

Mechanism of Action

The precise molecular mechanism of action for lydicamycin and its congeners, including this compound, has not yet been definitively elucidated in published literature. While their potent antibacterial activity is well-documented, the specific cellular target remains a subject for future research.

Some classes of complex cyclic peptides are known to act as activators of the caseinolytic protease (ClpP), leading to uncontrolled proteolysis and bacterial cell death. However, there is currently no direct experimental evidence to suggest that lydicamycin or this compound function through this pathway.

Experimental Protocols

The following sections detail the generalized methodologies for the isolation, purification, and biological characterization of lydicamycin and this compound, based on published literature.

Fermentation and Isolation

The production of these compounds involves fermentation of the respective Streptomyces strain, followed by extraction and chromatographic purification.

G start Inoculation of Streptomyces platensis TP-A0598 fermentation Shaker Flask Fermentation (Medium: Starch, Yeast Extract, etc. 28°C for 5-7 days) start->fermentation harvest Harvest Culture Broth fermentation->harvest extraction Solvent Extraction (e.g., with ethyl acetate) harvest->extraction concentration Concentration in vacuo extraction->concentration hp20 HP-20 Resin Chromatography concentration->hp20 ods ODS Column Chromatography hp20->ods hplc Preparative HPLC ods->hplc end Isolation of Lydicamycin and TPU-0037 Congeners hplc->end

Generalized workflow for isolation and purification.

Protocol:

  • Fermentation: A seed culture of Streptomyces platensis TP-A0598 is prepared and used to inoculate a production medium (e.g., containing soluble starch, glucose, yeast extract, and inorganic salts). The culture is incubated at 28°C for 5 to 7 days with shaking.

  • Extraction: The culture broth is harvested and centrifuged to separate the mycelia from the supernatant. The supernatant is extracted with an organic solvent such as ethyl acetate.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This typically includes:

    • Adsorption chromatography on a Diaion HP-20 resin.

    • Column chromatography on an octadecylsilanized (ODS) silica (B1680970) gel.

    • Final purification using preparative high-performance liquid chromatography (HPLC).

Antimicrobial Susceptibility Testing (MIC Determination)

The antibacterial activity is quantified by determining the Minimum Inhibitory Concentration (MIC) using a standard broth microdilution method.

Protocol:

  • Bacterial Culture: Test organisms are grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The purified compounds (lydicamycin, this compound) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compounds.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biosynthesis

Lydicamycin and its congeners are synthesized via a complex hybrid Type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. The biosynthetic gene cluster for lydicamycins has been identified, and a plausible pathway has been proposed. The variation in the congeners, such as the lack of hydroxyl and methyl groups in this compound compared to lydicamycin, likely arises from differences in the enzymatic modification steps during or after the assembly of the polyketide chain.

G cluster_pathway Proposed Lydicamycin Biosynthesis Starter Starter Unit Synthesis (from Arginine derivative) NRPS NRPS Module (Amidinopyrrolidine formation) Starter->NRPS PKS Type I PKS Modules (Polyketide Chain Elongation) NRPS->PKS Cyclization Intramolecular Cyclization (Decalin ring formation) PKS->Cyclization Tetramic_Acid Tetramic Acid Formation Cyclization->Tetramic_Acid Post_PKS Post-PKS Tailoring (Hydroxylation, Methylation, etc.) Tetramic_Acid->Post_PKS Lydicamycin Lydicamycin Post_PKS->Lydicamycin Full Modification TPU0037C This compound Post_PKS->TPU0037C Incomplete Modification (-OH, -CH3)

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthetic Pathway of TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a potent antibacterial agent, particularly active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It is a metabolite produced by the marine actinomycete Streptomyces platensis TP-A0598, an organism also known for producing the structurally similar and more extensively studied antibiotic, lydicamycin (B608755). This compound is a congener of lydicamycin, suggesting a shared biosynthetic origin. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, leveraging the available knowledge on lydicamycin biosynthesis. The pathway involves a sophisticated hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) assembly line, a common theme in the biosynthesis of complex natural products.

Organism and Fermentation

The producing organism, Streptomyces platensis TP-A0598, was isolated from a deep-sea water sample. For the production of this compound and its congeners, a suitable fermentation process is crucial. While specific fermentation parameters for maximizing this compound yield are not extensively published, general protocols for antibiotic production from Streptomyces species can be adapted.

A representative fermentation and extraction protocol is outlined below:

Experimental Protocols

1. Fermentation of Streptomyces platensis TP-A0598:

  • Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium (e.g., ISP2 broth) with spores or a mycelial suspension of S. platensis TP-A0598. The culture is incubated at 28-30°C with shaking (200-250 rpm) for 2-3 days.

  • Production Culture: A production medium, optimized for secondary metabolite production, is inoculated with the seed culture. The production medium typically contains a complex carbon source (e.g., starch, glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals. The culture is incubated for 5-10 days under similar conditions as the seed culture.

  • Monitoring: The production of this compound can be monitored throughout the fermentation process by taking small samples of the culture broth, extracting the metabolites, and analyzing them by High-Performance Liquid Chromatography (HPLC).

2. Extraction and Purification of this compound:

  • Broth Separation: After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant.

  • Solvent Extraction: The supernatant is extracted with an organic solvent such as ethyl acetate (B1210297) or butanol. The mycelial cake can also be extracted separately to recover any intracellular product.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This may include column chromatography on silica (B1680970) gel, reversed-phase chromatography (e.g., C18), and preparative HPLC.

The Lydicamycin/TPU-0037C Biosynthetic Gene Cluster

The biosynthesis of this compound is directed by a dedicated biosynthetic gene cluster (BGC) within the genome of S. platensis TP-A0598. The BGC for the lydicamycin family of compounds, including this compound, has been identified and is predicted to encode a hybrid PKS-NRPS system.

Experimental Protocols

Identification of the Biosynthetic Gene Cluster:

  • Genome Sequencing: The first step is to sequence the entire genome of S. platensis TP-A0598 using next-generation sequencing technologies.

  • Bioinformatic Analysis: The sequenced genome is then analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. This software predicts the boundaries of the gene cluster and annotates the functions of the genes within it based on homology to known biosynthetic genes.

  • Gene Knockout and Heterologous Expression: To confirm the function of the identified BGC, targeted gene knockout experiments can be performed. Inactivation of a key gene within the cluster (e.g., a PKS or NRPS gene) should abolish the production of this compound. Conversely, heterologous expression of the entire BGC in a suitable host strain (e.g., a well-characterized Streptomyces species) should lead to the production of the compound.

Proposed Biosynthetic Pathway of Lydicamycin and this compound

The proposed biosynthetic pathway for lydicamycin, and by extension this compound, is a fascinating example of a molecular assembly line. The core structure is assembled by a modular Type I PKS and an NRPS.

The key steps in the proposed pathway are:

  • Starter Unit Formation: The biosynthesis is initiated with a unique starter unit, which is likely derived from the amino acid L-arginine. This precursor undergoes a series of modifications to form an amidinopyrrolidine moiety.

  • Polyketide Chain Elongation: The starter unit is loaded onto the PKS assembly line. A series of PKS modules then sequentially add extender units, typically malonyl-CoA or methylmalonyl-CoA, to the growing polyketide chain. Each module contains a set of enzymatic domains (ketosynthase, acyltransferase, ketoreductase, dehydratase, and enoylreductase) that determine the structure of the elongating chain.

  • NRPS-mediated Amino Acid Incorporation: An NRPS module is responsible for the incorporation of an amino acid, likely L-tyrosine, which is subsequently modified to form a tetramic acid moiety.

  • Cyclization and Offloading: The completed polyketide-peptide hybrid chain is then cyclized and released from the enzyme complex, likely through the action of a thioesterase domain.

  • Post-PKS/NRPS Modifications: After the core scaffold is formed, a series of tailoring enzymes, such as oxidoreductases and methyltransferases, modify the molecule to generate the final lydicamycin structure.

The biosynthesis of this compound likely follows the same pathway, with a variation in the final tailoring steps. For example, the absence of a specific methylation or hydroxylation step could lead to the formation of this compound instead of lydicamycin.

Visualization of the Proposed Biosynthetic Pathway

This compound Biosynthetic Pathway cluster_start Starter Unit Biosynthesis cluster_pks_nrps PKS-NRPS Assembly Line cluster_tailoring Post-PKS/NRPS Tailoring L-Arginine L-Arginine Amidinopyrrolidine precursor Amidinopyrrolidine precursor L-Arginine->Amidinopyrrolidine precursor Series of enzymatic steps Loading Module Loading Module Amidinopyrrolidine precursor->Loading Module Enters assembly line PKS Modules PKS Modules Loading Module->PKS Modules Loading of starter unit NRPS Module NRPS Module PKS Modules->NRPS Module Polyketide chain elongation Thioesterase Thioesterase NRPS Module->Thioesterase Incorporation of amino acid Lydicamycin Core Lydicamycin Core Thioesterase->Lydicamycin Core Cyclization and release This compound This compound Lydicamycin Core->this compound Tailoring enzymes (e.g., demethylase) Lydicamycin Lydicamycin Lydicamycin Core->Lydicamycin Tailoring enzymes (e.g., methyltransferase)

Caption: Proposed biosynthetic pathway of this compound via a hybrid PKS-NRPS system.

Quantitative Data

CompoundMinimum Inhibitory Concentration (MIC) against MRSA (µg/mL)
This compound 3.13
Lydicamycin 1.56

Data from various sources.

Conclusion

The biosynthetic pathway of this compound is a complex and elegant process orchestrated by a large hybrid PKS-NRPS enzymatic machinery in Streptomyces platensis TP-A0598. While the complete elucidation of every enzymatic step and the associated kinetics requires further investigation, the proposed pathway, based on the well-studied biosynthesis of its congener lydicamycin, provides a solid framework for understanding its formation. This knowledge is invaluable for future efforts in metabolic engineering to enhance the production of this compound or to generate novel, even more potent derivatives for drug development. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to further explore this fascinating biosynthetic pathway.

TPU-0037C molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, isolation, and biological activity of TPU-0037C, a novel antibiotic with significant potential in combating Gram-positive bacterial infections, including Methicillin-Resistant Staphylococcus aureus (MRSA).

Core Molecular Data

This compound is a metabolite produced by the marine actinomycete Streptomyces platensis. It belongs to the lydicamycin (B608755) family of compounds, which are characterized as non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) hybrids.

PropertyDataCitation(s)
Molecular Formula C46H72N4O9[1][2]
Molecular Weight 825.1 g/mol [1][2]
CAS Number 485815-61-0[1]
Synonyms 30-demethyl-8-deoxylydicamycin[1]
Appearance Colorless film[1]
Solubility Soluble in ethanol, methanol, DMF, and DMSO.[1]

Biological Activity

This compound exhibits potent antibacterial activity against a range of Gram-positive bacteria. Notably, it is effective against MRSA strains, a significant challenge in clinical settings. It is, however, inactive against Gram-negative bacteria.[1][3]

OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Citation(s)
Gram-positive bacteria (general)0.39-3.13[3]
Methicillin-resistant S. aureus (MRSA)3.13[3]
Gram-negative bacteria>50[3]

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of this compound, as well as the determination of its antibacterial activity.

Isolation and Purification of this compound

The isolation of this compound from the culture broth of Streptomyces platensis TP-A0598 involves a multi-step chromatographic process. The general workflow is outlined below.

G cluster_0 Fermentation & Extraction cluster_1 Initial Purification cluster_2 Final Purification & Analysis Fermentation Fermentation of Streptomyces platensis TP-A0598 Extraction Solvent Extraction of Culture Broth Fermentation->Extraction HP20 HP-20 Resin Chromatography Extraction->HP20 ODS ODS Column Chromatography HP20->ODS Prep_HPLC Preparative HPLC ODS->Prep_HPLC Analysis Structural Elucidation (NMR, MS) Prep_HPLC->Analysis

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Fermentation: Streptomyces platensis strain TP-A0598 is cultured in a suitable broth medium to promote the production of secondary metabolites, including this compound.

  • Extraction: The culture broth is subjected to solvent extraction to separate the organic compounds from the aqueous medium.

  • HP-20 Resin Chromatography: The crude extract is first passed through an HP-20 resin column to remove highly polar impurities.

  • ODS Column Chromatography: The partially purified fraction is then subjected to Octadecylsilyl (ODS) column chromatography for further separation based on hydrophobicity.

  • Preparative HPLC: The final purification of this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC).

  • Structural Elucidation: The purified compound's structure is determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

Determination of Minimum Inhibitory Concentration (MIC)

The anti-MRSA activity of this compound is quantified by determining its MIC using the broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • MRSA strains (e.g., ATCC 43300)

  • This compound stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the MRSA strain.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in MHB directly in a 96-well microtiter plate to achieve a final volume of 50 µL per well across a desired concentration range.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, resulting in a final volume of 100 µL per well.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of bacteria.

Proposed Mechanism of Action

While the precise molecular target of this compound is still under investigation, its structural similarity to other lipopeptide antibiotics suggests a mechanism involving the disruption of the bacterial cell envelope. The proposed mechanism of action involves interaction with and disruption of the cell membrane and/or cell wall, leading to loss of cellular integrity and ultimately cell death. Recent studies on lydicamycins suggest that they elicit a transcriptional response similar to cell wall targeting antibiotics and cause general cell envelope stress.[5]

G cluster_0 Bacterial Cell TPU0037C This compound CellEnvelope Cell Envelope (Membrane & Wall) TPU0037C->CellEnvelope Disruption Membrane Depolarization & Permeability Increase CellEnvelope->Disruption interacts with CellWallStress Cell Wall Stress Response CellEnvelope->CellWallStress interacts with LossIntegrity Loss of Cellular Integrity Disruption->LossIntegrity CellWallStress->LossIntegrity CellDeath Cell Death LossIntegrity->CellDeath

Caption: Proposed mechanism of antibacterial action of this compound.

References

Unveiling TPU-0037C: A Technical Overview of a Marine-Derived Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

TPU-0037C is a metabolite derived from the marine actinomycete Streptomyces platensis.[1][2] Structurally analogous to Lydicamycin, this compound has demonstrated notable activity against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2][3] This technical guide synthesizes the currently available research on this compound, presenting its core characteristics, proposed mechanism of action, and antimicrobial spectrum.

Chemical and Physical Properties

PropertyValueSource
CAS Number 485815-61-0[3]
Molecular Formula C46H72N4O9[3]
Molecular Weight 825.1 g/mol [3]
Source Streptomyces sp.[3]
Purity >95% by HPLC[3]

Antimicrobial Activity

This compound exhibits selective and potent activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for this class of bacteria are reported to be in the range of 0.39-3.13 μg/mL.[1][2] Notably, its efficacy extends to MRSA, with a reported MIC of 3.13 μg/mL.[1][2] In contrast, this compound is largely ineffective against Gram-negative bacteria, with MIC values exceeding 50 μg/mL.[1][2]

Proposed Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated. However, current research suggests that it may target the phosphatidylinositide-3-kinase (PI3K)/Akt signaling pathway.[] One proposed mechanism is the blockade of atypical protein kinase B (aPKB)/Akt activation, which is triggered by nutrient withdrawal.[3] This disruption of a critical cell signaling pathway is believed to be the basis for its antimicrobial effects.

TPU_0037C_Mechanism cluster_cell Bacterial Cell Nutrients Nutrients PI3K PI3K Nutrients->PI3K Activates Akt Akt/aPKB PI3K->Akt Activates Growth Bacterial Growth & Survival Akt->Growth Promotes TPU0037C This compound TPU0037C->Akt Inhibits

Caption: Proposed inhibitory action of this compound on the PI3K/Akt signaling pathway in bacteria.

Experimental Methodologies

Detailed experimental protocols for the studies on this compound are not extensively published in the public domain. The determination of Minimum Inhibitory Concentration (MIC) values, a standard method for assessing antimicrobial activity, would typically involve the following steps:

  • Bacterial Culture Preparation: A standardized inoculum of the target Gram-positive and Gram-negative bacteria is prepared in a suitable broth medium.

  • Serial Dilution of this compound: A series of dilutions of this compound are prepared in the broth medium within a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is added to each well containing the different concentrations of this compound.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Future Directions

The selective and potent activity of this compound against Gram-positive pathogens, including MRSA, marks it as a compound of interest for further investigation. Future research should focus on:

  • Elucidation of the precise molecular target and mechanism of action.

  • In vivo efficacy and toxicity studies in animal models.

  • Pharmacokinetic and pharmacodynamic profiling.

  • Lead optimization to enhance potency and spectrum of activity.

The information available to date provides a foundational understanding of this compound and underscores its potential as a lead compound in the development of new antibiotics.

References

Methodological & Application

Application Notes and Protocols for Antibacterial Testing of TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a metabolite derived from the marine actinomycete S. platensis and is structurally related to Lydicamycin.[1][2] It has demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), while being ineffective against Gram-negative bacteria.[1][3] These application notes provide detailed protocols for the antibacterial and cytotoxic evaluation of this compound, essential for its preclinical development as a potential therapeutic agent. The described methodologies include determination of Minimum Inhibitory Concentration (MIC), time-kill kinetic analysis, and assessment of in vitro cytotoxicity.

Data Presentation

Table 1: In Vitro Antibacterial Activity of this compound
Bacterial StrainTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Bacillus subtilisGram-positive0.39 - 3.13
Staphylococcus aureusGram-positive0.39 - 3.13
Methicillin-resistant S. aureus (MRSA)Gram-positive3.13
Escherichia coliGram-negative>50
Pseudomonas aeruginosaGram-negative>50

Data compiled from multiple sources.[1][3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the MIC of this compound, which is the lowest concentration that inhibits visible bacterial growth.[4][5]

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[5]

  • Bacterial strains (e.g., S. aureus, MRSA, E. coli)

  • Sterile 96-well microtiter plates[4]

  • Bacterial inoculum standardized to 0.5 McFarland (~1-2 x 10⁸ CFU/mL)[6]

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions should be made in CAMHB.[7]

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB to achieve a range of desired concentrations (e.g., 64 µg/mL to 0.125 µg/mL).[7] Each well should contain 50-100 µL of the diluted compound.[4]

  • Inoculum Preparation: Culture the bacterial strains overnight on an appropriate agar (B569324) medium. Suspend isolated colonies in CAMHB and adjust the turbidity to a 0.5 McFarland standard.[6] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[4][6]

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed.[5]

Time-Kill Kinetic Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.[8][9][10]

Materials:

  • This compound

  • CAMHB

  • Logarithmic phase bacterial culture

  • Sterile culture tubes or flasks

  • Sterile phosphate-buffered saline (PBS) for dilutions

  • Agar plates (e.g., Tryptic Soy Agar)

  • Incubator (37°C) with shaking capabilities

  • Colony counter

Protocol:

  • Assay Setup: Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).[8] Include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to a final density of approximately 1-5 x 10⁵ CFU/mL.[6]

  • Incubation and Sampling: Incubate all tubes at 37°C with constant agitation. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[6]

  • Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile PBS. Plate a defined volume of the appropriate dilutions onto agar plates.[8]

  • Colony Enumeration: Incubate the plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFU).

  • Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[6][8][9]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential cytotoxicity of this compound against a mammalian cell line. The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[11][12][13]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compound. Include vehicle-treated and untreated cell controls.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.[13]

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[11]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_timekill Time-Kill Assay cluster_cyto Cytotoxicity (MTT) Assay mic_prep Prepare Serial Dilutions of this compound mic_inoc Inoculate with Standardized Bacteria mic_prep->mic_inoc mic_incub Incubate 18-24h at 37°C mic_inoc->mic_incub mic_read Read MIC mic_incub->mic_read tk_setup Setup Cultures with This compound (multiples of MIC) tk_sample Sample at Time Points (0-24h) tk_setup->tk_sample tk_plate Plate Serial Dilutions tk_sample->tk_plate tk_count Count CFU tk_plate->tk_count cyto_seed Seed Mammalian Cells cyto_treat Treat with this compound cyto_seed->cyto_treat cyto_mtt Add MTT Reagent cyto_treat->cyto_mtt cyto_read Measure Absorbance cyto_mtt->cyto_read

Caption: Overview of the experimental workflow for antibacterial and cytotoxicity testing.

mic_interpretation start Observe Wells after Incubation turbidity Visible Growth (Turbidity) start->turbidity Higher Concentration no_turbidity No Visible Growth (Clear) start->no_turbidity Lower Concentration mic MIC is the lowest concentration in a clear well no_turbidity->mic

Caption: Logic for determining the Minimum Inhibitory Concentration (MIC).

time_kill_analysis data Log10 CFU/mL vs. Time Data reduction Calculate Log Reduction vs. T=0 data->reduction bactericidal ≥ 3-log10 reduction (Bactericidal) reduction->bactericidal Yes bacteriostatic < 3-log10 reduction (Bacteriostatic) reduction->bacteriostatic No

Caption: Decision pathway for interpreting time-kill assay results.

References

Preparation of a Stock Solution of TPU-0037C: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of TPU-0037C, a metabolite of the marine actinomycete S. platensis with activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[1][2]

Introduction

This compound, also known as 8-Dehydroxy-30-demethyllydicamycin, is a structural analog of lydicamycin.[3][4] Accurate preparation of a stock solution is the first critical step for in vitro and in vivo studies investigating its biological activity. This protocol outlines the necessary steps to ensure the accurate and consistent preparation of a this compound stock solution.

Compound Information

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C46H72N4O9[1]
Molecular Weight 825.1 g/mol [1][3][4]
Appearance Colorless film[3]
Purity >95%[1][4]
CAS Number 485815-61-0[1][3][4]
Solubility Soluble in DMSO, DMF, Ethanol, Methanol[1][3]
Storage Temperature -20°C[1][3]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (provided as a film)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Equilibrate this compound: Before opening, allow the vial containing the this compound film to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which could affect the compound's stability.

  • Calculate the required volume of DMSO: To prepare a 10 mM stock solution, the required volume of DMSO can be calculated using the following formula:

    Volume (L) = (Mass of this compound (g)) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))

    For example, to resuspend 1 mg of this compound:

    • Mass = 0.001 g

    • Molecular Weight = 825.1 g/mol

    • Desired Concentration = 0.010 mol/L (10 mM)

    Volume (L) = 0.001 g / (825.1 g/mol * 0.010 mol/L) = 0.000121 L = 121 µL

  • Dissolve the compound: Add the calculated volume of anhydrous DMSO to the vial containing the this compound film.

  • Ensure complete dissolution: Cap the vial tightly and vortex thoroughly for at least 30-60 seconds to ensure the compound is completely dissolved. Visually inspect the solution to confirm that no particulate matter remains.

  • Aliquot and store: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation start Start: this compound Vial equilibrate Equilibrate to Room Temperature start->equilibrate calculate Calculate DMSO Volume equilibrate->calculate add_dmso Add Anhydrous DMSO calculate->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemical compounds.

  • Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

  • Perform all work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

References

Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in microbiology and pharmacology, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This value is crucial for assessing the potency of a new antimicrobial compound, such as TPU-0037C, and is a critical parameter in the early stages of drug discovery and development. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.

Experimental Protocols

1. Principle of the Broth Microdilution Assay

The broth microdilution method involves challenging a standardized inoculum of a specific bacterium with serial dilutions of the antimicrobial agent (this compound) in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits this visible growth.

2. Materials and Reagents

  • Test Compound: this compound solution of known concentration (e.g., 1 mg/mL in a suitable solvent like DMSO).

  • Bacterial Strains: Relevant quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinical isolates.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for most non-fastidious aerobic bacteria.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) or another appropriate solvent for this compound that does not inhibit bacterial growth at the concentrations used.

  • Positive Control: A standard antibiotic with known activity against the test organisms (e.g., ampicillin, gentamicin).

  • Negative Control: Growth medium with the solvent used for the test compound.

  • Equipment:

    • Sterile 96-well microtiter plates (U- or flat-bottom).

    • Multichannel pipette.

    • Incubator (35°C ± 2°C).

    • Spectrophotometer or microplate reader (optional, for quantitative assessment).

    • Vortex mixer.

    • Biological safety cabinet.

3. Preparation of Reagents and Inoculum

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent. For example, dissolve 10 mg of this compound in 10 mL of DMSO to get a 1 mg/mL (1000 µg/mL) stock.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer (A625 nm = 0.08-0.13).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Broth Microdilution Procedure

  • Plate Setup: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Compound Addition: Add 100 µL of the highest concentration of this compound to be tested (e.g., prepared in CAMHB) into well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. This will leave wells 11 and 12 as controls.

  • Control Wells:

    • Well 11 (Growth Control): Add 50 µL of CAMHB. This well will contain no antimicrobial agent.

    • Well 12 (Sterility Control): Add 100 µL of uninoculated CAMHB.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum (final concentration of ~5 x 10⁵ CFU/mL) to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation

Table 1: Hypothetical MIC Values of this compound against Standard QC Strains

MicroorganismATCC Strain NumberMIC Range (µg/mL)Interpretation
Staphylococcus aureus292130.5 - 2Active
Enterococcus faecalis292124 - 16Moderately Active
Escherichia coli2592216 - 64Weakly Active
Pseudomonas aeruginosa27853>128Inactive

Visualizations

MIC_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution Phase cluster_analysis Analysis Phase prep_stock Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_dilution Dilute Inoculum to ~1x10^6 CFU/mL prep_inoculum->prep_dilution add_inoculum Inoculate Wells with Bacterial Suspension prep_dilution->add_inoculum plate_setup Dispense CAMHB into 96-well plate plate_setup->serial_dilution serial_dilution->add_inoculum incubation Incubate Plate at 35°C for 16-20 hours add_inoculum->incubation read_results Visually Inspect for Turbidity incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Growth read_results->determine_mic record_data Record and Report Results determine_mic->record_data

Caption: Workflow for the broth microdilution MIC assay.

Logical_Relationship compound This compound concentration Increasing Concentration compound->concentration bacterial_growth Bacterial Growth concentration->bacterial_growth Below MIC mic_point MIC concentration->mic_point inhibition Inhibition of Growth mic_point->inhibition At or Above MIC

Application Notes and Protocols for TPU-0037C in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a metabolite derived from the marine actinomycete Saccharothrix platensis, structurally related to lydicamycin (B608755). It has demonstrated notable activity against Gram-positive bacteria, including clinically significant strains like methicillin-resistant Staphylococcus aureus (MRSA). These application notes provide detailed protocols for the solubilization of this compound and its use in standard in vitro antimicrobial susceptibility assays.

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for obtaining accurate and reproducible results in in vitro assays. The compound is hydrophobic and requires organic solvents for initial stock solution preparation.

Table 1: Solubility and Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄₆H₇₂N₄O₉[1][2]
Molecular Weight 825.1 g/mol [1][2]
Appearance Colorless film[2]
Purity >95%[1][2]
Solubility Soluble in DMSO, DMF, Ethanol, Methanol[1]
Storage Store at -20°C[2]

Preparation of Stock Solutions

Due to its hydrophobicity, this compound should be dissolved in an appropriate organic solvent to prepare a concentrated stock solution. This stock can then be diluted into aqueous assay media. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating primary stock solutions due to its high solvating capacity and compatibility with most in vitro assays at low final concentrations.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 825.1 g/mol * (1000 mg / 1 g) = 8.25 mg

  • Weighing: Carefully weigh out 8.25 mg of this compound and place it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Visually inspect for any undissolved particulates.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Note on Solvent Concentration: When diluting the DMSO stock solution into aqueous media for cell-based assays, ensure the final concentration of DMSO is kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.

Experimental Protocols for In Vitro Antimicrobial Susceptibility Testing

The following are standard protocols to determine the antimicrobial activity of this compound against Gram-positive bacteria.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol 2: Broth Microdilution Assay

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Plate reader

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Prepare a starting concentration of this compound in well 1 by adding the appropriate amount of stock solution to CAMHB to make a total volume of 200 µL. For example, to achieve a starting concentration of 64 µg/mL, add 12.8 µL of a 1 mg/mL intermediate stock to 187.2 µL of CAMHB.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a positive control for growth (inoculum in CAMHB without this compound).

    • Well 12 should serve as a negative control (sterile CAMHB only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. This will bring the final volume in each well to 200 µL and halve the concentration of this compound in each well.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as determined by visual inspection or by using a plate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Stock Prepare this compound Stock Solution Dilution Serial Dilute this compound in 96-well Plate Stock->Dilution Dilution->Inoculate Incubate Incubate Plate (18-24h, 37°C) Inoculate->Incubate Read Read Results: Determine MIC Incubate->Read

Workflow for MIC determination using broth microdilution.

Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of antimicrobial susceptibility.

Protocol 3: Disk Diffusion Assay

Materials:

  • This compound stock solution

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Bacterial culture in logarithmic growth phase

  • Sterile saline (0.85% NaCl) and sterile swabs

  • 0.5 McFarland turbidity standard

  • Forceps

Procedure:

  • Prepare Disks:

    • Aseptically apply a known amount of the this compound stock solution onto sterile blank paper disks (e.g., 10 µL of a 3 mg/mL solution to get a 30 µg disk).

    • Allow the solvent to evaporate completely in a sterile environment.

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate 60° each time) to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Placement:

    • Using sterile forceps, place the prepared this compound disks onto the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Reading Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters. The size of the zone correlates with the susceptibility of the bacterium to this compound.

Proposed Mechanism of Action

While the precise molecular target of this compound is not fully elucidated, its structural similarity to other polyketide antibiotics, particularly those containing a tetramic acid moiety, suggests a likely mechanism of action involving the disruption of the bacterial cell's integrity. One proposed mechanism is the interference with the bacterial cell membrane's function.

Some tetramic acid-containing antibiotics act as ionophores, disrupting the proton motive force across the bacterial cytoplasmic membrane. This dissipation of both the membrane potential and the transmembrane pH gradient leads to a loss of cellular energy production and ultimately cell death. Transcriptomic analyses of bacteria treated with the related compound lydicamycin have shown the upregulation of genes associated with cell envelope stress, further supporting the hypothesis that the cell membrane or cell wall is a primary target.

Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium cluster_cytoplasm Cytoplasm Membrane Cytoplasmic Membrane Disruption Disruption of Ion Gradient (H⁺ influx) Membrane->Disruption leads to CellWall Peptidoglycan Cell Wall PMF Proton Motive Force (PMF) (Δp = ΔΨ + ΔpH) ATP_Synthase ATP Synthase PMF->ATP_Synthase drives ATP ATP Production PMF->ATP inhibition of ATP_Synthase->ATP TPU0037C This compound TPU0037C->Membrane targets Disruption->PMF dissipates CellDeath Cell Death Disruption->CellDeath

Proposed mechanism of this compound action on bacteria.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TPU-0037C is a metabolite of the marine actinomycete Streptomyces platensis with significant biological activity. It demonstrates potent efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and also exhibits neuritogenic properties.[1][2][3] Structurally similar to lydicamycin, this complex natural product requires careful handling and storage to ensure its stability and efficacy in experimental settings.[1][3] This document provides detailed recommendations for the storage of this compound solutions and protocols for assessing their stability.

Physicochemical Properties and Solubility

This compound is typically supplied as a colorless film with a purity of over 95%.[1][2] Its molecular formula is C46H72N4O9, corresponding to a molecular weight of 825.1 g/mol .[1]

Table 1: Solubility of this compound

SolventSolubility
Dimethylformamide (DMF)Soluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
EthanolSoluble[1]
MethanolSoluble[1]

Recommended Storage Conditions

While specific stability data for this compound in solution is not publicly available, general best practices for complex natural products should be followed to minimize degradation.

Solid Form

The solid (film) form of this compound should be stored at -20°C for long-term stability.[1][2]

Stock Solutions

It is highly recommended to prepare fresh solutions for immediate use. If storage of stock solutions is necessary, the following conditions are advised based on general guidelines for small molecule compounds.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

ParameterRecommendationRationale
Solvent Anhydrous, high-purity DMSO or EthanolMinimizes hydrolysis and solvent-induced degradation.
Concentration Prepare concentrated stock solutions (e.g., 10 mM)Higher concentrations can sometimes improve stability.
Temperature -20°C or -80°CLow temperatures slow down chemical degradation processes.
Aliquoting Aliquot into single-use volumesAvoids multiple freeze-thaw cycles which can degrade the compound.[4]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Protects against oxidation, especially for complex molecules with multiple reactive sites.
Light Protect from light (use amber vials)Prevents photodegradation.
Duration Up to 3 months at -20°C[4]For longer-term storage, -80°C is preferable. Stability should be verified if stored for extended periods.

Note: The stability of compounds in DMSO at room temperature can be poor, with significant degradation observed over time.[3] Therefore, prolonged storage at ambient temperatures should be strictly avoided.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
  • Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Volume (µL) = [Mass (mg) / 825.1 ( g/mol )] * 100,000

    • For 1 mg of this compound, add 121.2 µL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the tube. Vortex or sonicate gently until the compound is fully dissolved.

  • Aliquoting and Storage: Immediately aliquot the solution into single-use, light-protected (amber) vials. If available, flush with an inert gas before sealing. Store at -20°C or -80°C.

Protocol for Assessing Solution Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure to determine the stability of this compound in a specific solvent under defined storage conditions.

  • Objective: To quantify the percentage of intact this compound and detect the formation of degradation products over time.

  • Materials:

    • This compound stock solution (e.g., 1 mM in DMSO).

    • HPLC system with a UV or photodiode array (PDA) detector.

    • Reversed-phase C18 column (e.g., 3 µm particle size, 100 mm x 3.0 mm i.d.).[5]

    • HPLC-grade solvents (e.g., acetonitrile (B52724), water, formic acid).

  • Methodology:

    • Initial Analysis (Time Zero):

      • Prepare a fresh 1 mM solution of this compound.

      • Immediately analyze this solution via HPLC to establish the initial purity profile. This serves as the T=0 reference.

      • Use a broad gradient method to ensure separation of the parent compound from potential impurities (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 15 minutes).[5][6]

      • Record the retention time and peak area of the this compound peak.

    • Sample Storage:

      • Aliquot the remaining stock solution into multiple vials for storage under the desired test conditions (e.g., -20°C protected from light, 4°C protected from light, room temperature exposed to light).

    • Time-Point Analysis:

      • At predetermined time points (e.g., 24 hours, 7 days, 1 month, 3 months), retrieve one aliquot from each storage condition.

      • Allow the aliquot to thaw completely and reach room temperature.

      • Analyze the sample using the same HPLC method established at T=0.

    • Data Analysis:

      • For each time point, compare the peak area of this compound to the T=0 sample. Calculate the percentage of the remaining compound.

      • Remaining Compound (%) = (Peak Area at T=x / Peak Area at T=0) * 100

      • Examine the chromatogram for the appearance of new peaks, which would indicate degradation products.

      • Summarize the results in a stability data table (see Table 3 for an example).

Table 3: Example Stability Data Summary

Storage ConditionTime Point% this compound RemainingObservations
-80°C, Dark1 Month>99%No significant degradation.
-20°C, Dark1 Month98%Minor degradation observed.
4°C, Dark1 Month85%Significant degradation.
Room Temp, Light1 Month<50%Major degradation, new peaks appear.

Signaling Pathway

This compound has been identified as a neuritogenic agent, meaning it can promote neurite outgrowth.[3][4] While its precise signaling mechanism has not been fully elucidated, the pathways for other neuritogenic compounds often involve the activation of key signaling cascades such as the ERK/CREB and Akt pathways, which are crucial for neuronal differentiation and survival.[2]

Neuritogenic_Signaling_Pathway cluster_membrane Cell Membrane Receptor Neurotrophic Receptor ERK ERK Phosphorylation Receptor->ERK Akt Akt Phosphorylation Receptor->Akt TPU This compound TPU->Receptor Activates CREB CREB Activation ERK->CREB Growth Neurite Outgrowth (Neuronal Differentiation) Akt->Growth CREB->Growth

Caption: Proposed signaling pathway for this compound-induced neuritogenesis.

Conclusion

To ensure the integrity and reproducibility of experimental results, this compound solutions should be handled with care. It is imperative to store the solid compound at -20°C and to use freshly prepared solutions whenever possible. If short-term storage of stock solutions is unavoidable, they should be aliquoted and stored at -20°C or -80°C, protected from light and freeze-thaw cycles. The provided HPLC protocol offers a robust framework for researchers to validate the stability of this compound under their specific laboratory conditions.

References

Application Notes and Protocols for In Vivo Efficacy Studies of TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a metabolite isolated from the marine actinomycete Saccharopolyspora platensis. It is structurally analogous to lydicamycin (B608755) and has demonstrated potent activity against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2][3][4] this compound exhibits minimum inhibitory concentrations (MICs) in the range of 0.39-3.13 µg/mL against MRSA, while showing no efficacy against Gram-negative bacteria (MICs >50 µg/mL).[1][2] These characteristics position this compound as a promising candidate for development as a therapeutic agent for challenging Gram-positive infections.

These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy using established murine models of MRSA infection. The protocols are designed to be comprehensive and adaptable to specific research needs, ensuring robust and reproducible data generation for preclinical assessment.

Physicochemical Properties and Formulation

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 485815-61-0
Molecular Formula C46H72N4O9
Molecular Weight 825.1 g/mol
Purity >95%
Appearance Colorless film
Solubility Soluble in DMSO, DMF, Ethanol, Methanol

Table 1: Physicochemical properties of this compound.

For in vivo administration, this compound can be formulated as described in the table below. It is crucial to perform a small-scale formulation test to ensure solubility and stability before preparing the bulk solution for animal studies.

Parameter Recommendation
Vehicle 10% DMSO, 5% Tween 80, 85% Saline
Preparation Dissolve this compound in DMSO first. Add Tween 80 and mix. Finally, add saline to the desired final volume and vortex thoroughly.
Administration Route Intraperitoneal (IP), Intravenous (IV), Subcutaneous (SC)
Storage Prepare fresh on the day of use. Store at -20°C for long-term storage of the solid compound.

Table 2: Recommended Formulation for In Vivo Administration of this compound.

Potential Mechanism of Action: A Hypothetical Signaling Pathway

While the precise mechanism of action of this compound is yet to be fully elucidated, its structural similarity to lydicamycin suggests a potential mode of action involving the inhibition of a critical bacterial signaling pathway. Below is a hypothetical representation of a bacterial signaling pathway that could be a target for this compound, leading to the inhibition of essential cellular processes and ultimately, bacterial cell death.

cluster_0 External_Signal External Signal (e.g., environmental stress) Sensor_Kinase Membrane-Bound Sensor Kinase External_Signal->Sensor_Kinase Activates Response_Regulator Cytoplasmic Response Regulator Sensor_Kinase->Response_Regulator Phosphorylates DNA_Binding DNA Binding & Transcription Regulation Response_Regulator->DNA_Binding Activates Cell_Death Bacterial Cell Death Response_Regulator->Cell_Death Cellular_Processes Essential Cellular Processes (e.g., cell wall synthesis, virulence) DNA_Binding->Cellular_Processes Regulates DNA_Binding->Cell_Death Cellular_Processes->Cell_Death Inhibition leads to TPU_0037C This compound TPU_0037C->Sensor_Kinase Inhibits

Caption: Hypothetical bacterial signaling pathway targeted by this compound.

In Vivo Efficacy Evaluation: Experimental Protocols

The following are detailed protocols for two common murine models of MRSA infection to assess the in vivo efficacy of this compound: a murine skin and soft tissue infection (SSTI) model and a murine systemic infection (sepsis) model.

Murine Model of MRSA Skin and Soft Tissue Infection (SSTI)

This model is designed to evaluate the efficacy of this compound in a localized infection setting.

Experimental Workflow:

cluster_1 Acclimatization Animal Acclimatization (7 days) Shaving Dorsal Hair Removal Acclimatization->Shaving Infection Subcutaneous Injection of MRSA (e.g., USA300) Shaving->Infection Treatment Treatment Initiation (this compound, Vehicle, Positive Control) Infection->Treatment Monitoring Daily Monitoring (Lesion size, Body weight, Clinical signs) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Day 3-7 post-infection) Monitoring->Endpoint Analysis Bacterial Load in Skin Histopathology Endpoint->Analysis cluster_2 Acclimatization Animal Acclimatization (7 days) Infection Intraperitoneal Injection of MRSA (e.g., USA300) Acclimatization->Infection Treatment Treatment Initiation (this compound, Vehicle, Positive Control) Infection->Treatment Monitoring Survival Monitoring (up to 7 days) Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Analysis Survival Rate Bacterial Load in Organs (Spleen, Liver, Kidneys) Endpoint->Analysis

References

Application Notes and Protocols for Determining the Stability of TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C, also known as 8-Dehydroxy-30-demethyllydicamycin, is an antibiotic with demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][5] As with any potential therapeutic agent, a thorough understanding of its stability profile is critical for further development. Stability testing provides crucial insights into how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] This information is essential for determining appropriate storage conditions, retest periods, and shelf life.[7][8]

These application notes provide a comprehensive overview of the methods and protocols for assessing the chemical, thermal, metabolic, and photostability of this compound. The protocols are designed to be adaptable for use in various research and drug development settings.

Chemical Stability

Chemical stability assessment evaluates the intrinsic stability of this compound in various solutions and under different pH conditions. This is crucial for formulation development and for understanding potential degradation pathways.

Solution Stability Protocol

This protocol determines the stability of this compound in different solvents and buffers relevant to its formulation and biological testing.

Materials:

  • This compound

  • Solvents: Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Methanol

  • Buffers: Phosphate-buffered saline (PBS) pH 7.4, Citrate buffer pH 5.0

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

  • Dilute the stock solution to a final concentration of 100 µM in each of the test solvents and buffers.

  • Aliquot the solutions into separate, sealed vials for each time point.

  • Store the vials at controlled temperatures (e.g., 4°C, 25°C, and 40°C).

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from each condition.

  • Analyze the samples immediately by a validated stability-indicating HPLC method to determine the remaining percentage of this compound.

  • Visually inspect the solutions for any precipitation or color change.[9]

Data Presentation:

The results should be summarized in a table, showing the percentage of this compound remaining at each time point for each condition.

Table 1: Solution Stability of this compound (% Remaining)

Time (hours)DMSO (25°C)Ethanol (25°C)PBS pH 7.4 (25°C)Citrate pH 5.0 (25°C)
0100100100100
299.899.598.299.1
499.699.196.598.5
899.298.593.197.2
2498.196.285.494.3
4896.593.175.890.1
7294.890.568.287.5

Experimental Workflow for Solution Stability

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_dilutions Dilute to 100 µM in Test Solvents/Buffers prep_stock->prep_dilutions incubate Store at 4°C, 25°C, 40°C prep_dilutions->incubate sampling Sample at 0, 2, 4, 8, 24, 48, 72h incubate->sampling hplc HPLC Analysis sampling->hplc data Calculate % Remaining hplc->data cluster_setup Assay Setup cluster_measurement Measurement cluster_data_analysis Data Analysis mix Mix Protein, Dye, and this compound rtpcr Heat in Real-Time PCR Instrument mix->rtpcr measure_fluorescence Measure Fluorescence vs. Temperature rtpcr->measure_fluorescence plot Plot Fluorescence vs. Temperature measure_fluorescence->plot calculate_tm Determine Melting Temperature (Tm) plot->calculate_tm calculate_dtm Calculate ΔTm calculate_tm->calculate_dtm cluster_incubation_setup Incubation Setup cluster_sampling_and_analysis Sampling and Analysis cluster_data_processing Data Processing pre_warm Pre-warm Microsomes and NADPH System mix_components Mix this compound, Buffer, and Microsomes pre_warm->mix_components start_reaction Initiate with NADPH System mix_components->start_reaction incubate_37c Incubate at 37°C start_reaction->incubate_37c sample_timepoints Sample at 0, 5, 15, 30, 60 min incubate_37c->sample_timepoints stop_reaction Stop Reaction with Cold Solvent sample_timepoints->stop_reaction centrifuge Centrifuge to Precipitate Proteins stop_reaction->centrifuge analyze_supernatant Analyze Supernatant by LC-MS/MS centrifuge->analyze_supernatant quantify Quantify Remaining this compound analyze_supernatant->quantify calculate Calculate t½ and Clint quantify->calculate cluster_bacterial_cell Bacterial Cell mRNA mRNA Ribosome Ribosome (30S + 50S) mRNA->Ribosome Protein Protein Synthesis Ribosome->Protein tRNA Aminoacyl-tRNA tRNA->Ribosome TPU0037C This compound TPU0037C->Ribosome Inhibits

References

Application Notes and Protocols: Investigating the Role of TPU-0037C in Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction

TPU-0037C, also known as 8-Dehydroxy-30-demethyllydicamycin, is an antibiotic with known activity against Gram-positive bacteria.[1][2] This document outlines a hypothetical application of this compound in the study of bacterial biofilms, specifically proposing its investigation as a potential modulator of the cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) signaling pathway in the opportunistic pathogen Pseudomonas aeruginosa.

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which provides protection from environmental stresses and antimicrobial agents.[3][4][5] The formation of biofilms is a significant contributor to chronic infections and antimicrobial resistance. The intracellular second messenger c-di-GMP is a key regulator of the transition between motile (planktonic) and sessile (biofilm) lifestyles in many bacteria.[6][7][8] High cellular levels of c-di-GMP generally promote biofilm formation, exopolysaccharide production, and adherence, while low levels favor motility.[7][8] The concentration of c-di-GMP is controlled by the balance between the activity of diguanylate cyclases (DGCs), which synthesize c-di-GMP, and phosphodiesterases (PDEs), which degrade it.[7][9]

This application note hypothesizes that this compound may act as a phosphodiesterase (PDE) inhibitor. By inhibiting PDE activity, this compound could lead to an accumulation of intracellular c-di-GMP, thereby promoting biofilm formation and related phenotypes in bacteria like P. aeruginosa. The following protocols and data provide a framework for investigating this hypothesis.

Hypothesized Mechanism of Action

We propose that this compound inhibits the activity of one or more phosphodiesterases (PDEs) in P. aeruginosa. This inhibition would lead to an increase in the intracellular concentration of c-di-GMP. Elevated c-di-GMP levels are known to allosterically regulate various effector proteins, including transcription factors that control the expression of genes involved in biofilm formation and motility.[6][7] Specifically, high c-di-GMP levels are expected to:

  • Upregulate the production of exopolysaccharides , such as Pel and Psl, which are critical components of the P. aeruginosa biofilm matrix.

  • Promote the synthesis of adhesins , facilitating surface attachment.

  • Repress flagellar motility (swimming and swarming), thus favoring a sessile, biofilm-associated state.

cluster_membrane Cellular Environment cluster_phenotype Phenotypic Outcomes This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits pGpG pGpG PDE->pGpG DGC Diguanylate Cyclase (DGC) c-di-GMP c-di-GMP DGC->c-di-GMP GTP GTP GTP->DGC Synthesizes c-di-GMP->PDE Degrades Biofilm Biofilm Formation (Exopolysaccharides, Adhesins) c-di-GMP->Biofilm Promotes Motility Motility (Swimming, Swarming) c-di-GMP->Motility Inhibits

Caption: Hypothesized signaling pathway of this compound action in P. aeruginosa.

Quantitative Data Summary (Hypothetical)

The following tables summarize expected results from experiments investigating the effect of this compound on P. aeruginosa PA14.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial Strain MIC (µg/mL)
P. aeruginosa PA14 > 50

| S. aureus ATCC 25923 | 6.25 |

Note: As this compound is primarily active against Gram-positive bacteria, a high MIC is expected for the Gram-negative P. aeruginosa.[10] Subsequent experiments should use sub-inhibitory concentrations.

Table 2: Effect of Sub-MIC this compound on Biofilm Formation

Treatment Concentration (µg/mL) Biofilm Formation (OD595) ± SD
Vehicle Control (DMSO) - 0.45 ± 0.05
This compound 10 0.89 ± 0.08
This compound 25 1.52 ± 0.12

| this compound | 50 | 1.61 ± 0.15 |

Table 3: Effect of this compound on Bacterial Motility

Treatment (25 µg/mL) Swimming Motility (mm) ± SD Swarming Motility (mm) ± SD
Vehicle Control (DMSO) 25.3 ± 2.1 18.5 ± 1.9

| this compound | 8.1 ± 1.5 | 4.2 ± 0.8 |

Table 4: Quantification of Exopolysaccharide Production (Congo Red Binding)

Treatment (25 µg/mL) Congo Red Binding (OD490) ± SD
Vehicle Control (DMSO) 0.21 ± 0.03

| this compound | 0.78 ± 0.06 |

Experimental Protocols

Protocol 1: Crystal Violet Biofilm Assay

This protocol quantifies the total biofilm biomass after treatment with this compound.

Materials:

  • P. aeruginosa PA14

  • Tryptic Soy Broth (TSB)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Grow an overnight culture of P. aeruginosa in TSB at 37°C.

  • Dilute the overnight culture 1:100 in fresh TSB.

  • Add 100 µL of the diluted culture to the wells of a 96-well plate.

  • Add desired concentrations of this compound (or DMSO vehicle control) to the wells. Include wells with media only as a sterility control.

  • Incubate the plate statically for 24 hours at 37°C.

  • Gently discard the supernatant and wash the wells three times with 200 µL of PBS to remove planktonic cells.

  • Air dry the plate for 15-20 minutes.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells three times with PBS.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Read the absorbance at 595 nm using a microplate reader.

start Start culture Prepare 1:100 diluted P. aeruginosa culture start->culture plate Add culture and this compound to 96-well plate culture->plate incubate Incubate 24h at 37°C plate->incubate wash1 Discard supernatant and wash 3x with PBS incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash 3x with PBS stain->wash2 solubilize Solubilize dye with 30% Acetic Acid wash2->solubilize read Read Absorbance at 595 nm solubilize->read end_node End read->end_node

Caption: Workflow for the Crystal Violet Biofilm Assay.

Protocol 2: Swarming Motility Assay

This protocol assesses the effect of this compound on the surface motility of P. aeruginosa.

Materials:

  • P. aeruginosa PA14

  • LB Broth

  • Swarm agar (B569324) plates (e.g., 0.5% agar in M8 minimal medium with 0.2% glucose)

  • This compound stock solution (in DMSO)

Procedure:

  • Prepare swarm agar plates containing the desired sub-MIC concentration of this compound or DMSO vehicle control.

  • Grow an overnight culture of P. aeruginosa in LB broth at 37°C.

  • Adjust the culture to an OD600 of 1.0.

  • Carefully pipette a 2 µL aliquot of the standardized culture onto the center of the swarm agar plates.

  • Allow the inoculum to dry completely.

  • Incubate the plates upright at 37°C for 16-24 hours.

  • Measure the diameter of the bacterial swarm. Each experiment should be performed in triplicate.

start Start prepare_plates Prepare swarm agar plates with/without this compound start->prepare_plates prepare_culture Grow and standardize P. aeruginosa culture start->prepare_culture inoculate Inoculate 2 µL of culture onto the center of the plates prepare_plates->inoculate prepare_culture->inoculate incubate Incubate 16-24h at 37°C inoculate->incubate measure Measure the diameter of the bacterial swarm incubate->measure end_node End measure->end_node

Caption: Workflow for the Swarming Motility Assay.

Protocol 3: Congo Red Binding Assay for Exopolysaccharide Quantification

This protocol provides a quantitative measure of exopolysaccharide (specifically Pel and Psl) production, which is indicative of biofilm matrix formation.

Materials:

  • P. aeruginosa PA14

  • Tryptone broth

  • Congo Red solution (100 µg/mL)

  • This compound stock solution (in DMSO)

Procedure:

  • Grow an overnight culture of P. aeruginosa in tryptone broth at 37°C.

  • Dilute the culture 1:100 into fresh tryptone broth containing the desired concentration of this compound or DMSO vehicle control.

  • Incubate the cultures for 24 hours at 37°C with shaking.

  • Centrifuge the cultures at 8,000 x g for 10 minutes to pellet the cells.

  • Carefully collect the supernatant, which contains secreted exopolysaccharides.

  • Add 100 µL of Congo Red solution to 200 µL of the supernatant in a new tube.

  • Incubate at room temperature for 30 minutes.

  • Measure the absorbance at 490 nm. A decrease in absorbance compared to a media-only control indicates binding of Congo Red to exopolysaccharides. The amount of bound dye is calculated by subtracting the sample OD from the control OD.

start Start grow_culture Grow P. aeruginosa with This compound for 24h start->grow_culture pellet_cells Centrifuge to pellet cells grow_culture->pellet_cells collect_supernatant Collect supernatant containing exopolysaccharides pellet_cells->collect_supernatant add_congo_red Add Congo Red solution to supernatant collect_supernatant->add_congo_red incubate Incubate 30 min at RT add_congo_red->incubate measure_od Measure Absorbance at 490 nm incubate->measure_od end_node End measure_od->end_node

References

Application Notes and Protocols for Formulating TPU-0037C in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a metabolite isolated from the marine actinomycete Streptomyces platensis and is structurally related to lydicamycin (B608755).[1][2][3] It has demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 0.39 to 3.13 µg/mL.[1][2][3] In contrast, it shows limited efficacy against Gram-negative bacteria.[1][2] The development of a robust in vivo formulation is critical for the preclinical evaluation of this compound's therapeutic potential. These application notes provide a comprehensive guide to formulating this compound for administration in animal models, addressing its physicochemical properties and offering detailed experimental protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing a suitable formulation for animal studies. The available data is summarized in the table below.

PropertyValueSource
Molecular Formula C46H72N4O9[2][4][5][6]
Molecular Weight 825.1 g/mol [2][4][5]
Appearance Colorless film[4]
Purity >95%[2][4][5]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[2][4]
Storage Conditions -20°C[4]

Proposed Mechanism of Action and Signaling Pathway

While the precise mechanism of action for this compound has not been fully elucidated, its structural similarity to lydicamycin suggests a potential mode of action involving the disruption of bacterial cell wall synthesis or integrity. A hypothetical signaling pathway is depicted below, illustrating a possible mechanism where this compound inhibits key enzymes involved in peptidoglycan synthesis, leading to bacterial cell lysis.

TPU0037C_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Transglycosylase Transglycosylase This compound->Transglycosylase Inhibition Transpeptidase Transpeptidase This compound->Transpeptidase Inhibition Transglycosylase->Transpeptidase Glycan Chain Elongation Cell Wall Cross-linking Cell Wall Cross-linking Transpeptidase->Cell Wall Cross-linking Catalysis Peptidoglycan Precursors Peptidoglycan Precursors Peptidoglycan Precursors->Transglycosylase Substrate Cell Lysis Cell Lysis Cell Wall Cross-linking->Cell Lysis Disruption leads to

Hypothetical mechanism of action for this compound.

Formulation Strategies for Poorly Water-Soluble Compounds

Given that this compound is soluble in organic solvents but its aqueous solubility is not specified, it is prudent to treat it as a poorly water-soluble compound, likely falling under BCS Class II or IV.[7][8] Common strategies to enhance the bioavailability of such compounds for preclinical in vivo studies include the use of co-solvents, surfactants, and the formation of suspensions.[7][9][10]

Experimental Protocols

The following protocols outline methods for preparing solution and suspension formulations of this compound suitable for oral or parenteral administration in animal models.

General Laboratory Practices
  • All procedures should be conducted in a clean and well-ventilated laboratory environment, adhering to standard safety protocols.

  • Use sterile equipment and reagents when preparing formulations for parenteral administration.

  • Ensure accurate weighing and volume measurements for all components.

Formulation Workflow

The general workflow for preparing a formulation of this compound is outlined in the diagram below.

Formulation_Workflow Start Start Weigh_TPU Weigh this compound Start->Weigh_TPU Select_Vehicle Select Formulation Vehicle Weigh_TPU->Select_Vehicle Prepare_Solution Prepare Solution Formulation Select_Vehicle->Prepare_Solution Solution Prepare_Suspension Prepare Suspension Formulation Select_Vehicle->Prepare_Suspension Suspension Solubilize Add Co-solvent (e.g., DMSO) Prepare_Solution->Solubilize Add_Suspending_Agent Add Suspending Agent (e.g., Tween 80) Prepare_Suspension->Add_Suspending_Agent Vortex_Sonicate Vortex/Sonicate to Dissolve Solubilize->Vortex_Sonicate Add_Vehicle Add Aqueous Vehicle (e.g., Saline) Vortex_Sonicate->Add_Vehicle Final_QC Final Quality Control (pH, visual) Add_Vehicle->Final_QC Homogenize Homogenize/Sonicate Add_Suspending_Agent->Homogenize Homogenize->Final_QC Administer Administer to Animal Model Final_QC->Administer End End Administer->End

General workflow for this compound formulation.
Protocol 1: Solution Formulation for Intravenous (IV) Administration

This protocol is suitable for achieving rapid systemic exposure and is often used in initial pharmacokinetic studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl), sterile

  • Sterile vials and syringes

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Solubilization: Dissolve the this compound in a minimal amount of DMSO. For example, for a 1 mg/mL final concentration, dissolve 10 mg of this compound in 1 mL of DMSO.

  • Vortexing/Sonication: Vortex and/or sonicate the mixture gently until the compound is fully dissolved.

  • Addition of Co-solvent: Add PEG400 to the solution. A common ratio is 10-40% of the final volume.

  • Final Dilution: Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.

  • Quality Control: Visually inspect the final solution for any precipitation or cloudiness. The final solution should be clear.

Example Formulation Composition:

ComponentPercentage (v/v)Purpose
DMSO10%Solubilizing agent
PEG40040%Co-solvent
Saline (0.9% NaCl)50%Vehicle
Protocol 2: Suspension Formulation for Oral (PO) or Intraperitoneal (IP) Administration

This protocol is suitable for compounds with low aqueous solubility and is often used for efficacy studies requiring repeated dosing.

Materials:

  • This compound

  • Tween 80 or other suitable surfactant

  • Carboxymethyl cellulose (B213188) (CMC) or other suspending agent

  • Purified water

  • Mortar and pestle or homogenizer

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Wetting Agent: Add a small amount of a surfactant solution (e.g., 0.5% Tween 80 in water) to the this compound powder and triturate to form a smooth paste.

  • Suspending Vehicle: Prepare the suspending vehicle (e.g., 0.5% CMC in water).

  • Homogenization: Gradually add the suspending vehicle to the paste while continuously mixing or homogenizing until a uniform suspension is achieved.

  • Final Volume: Adjust to the final desired volume with the suspending vehicle.

  • Quality Control: Visually inspect the suspension for uniformity. Ensure it can be easily resuspended upon shaking.

Example Formulation Composition:

ComponentConcentrationPurpose
This compoundDesired dose (e.g., 10 mg/kg)Active Pharmaceutical Ingredient
Tween 800.5% (v/v) in waterSurfactant/wetting agent
Carboxymethyl cellulose (CMC)0.5% (w/v) in waterSuspending agent
Purified Waterq.s. to final volumeVehicle

Considerations for Animal Studies

  • Vehicle Selection: The choice of vehicle should be based on the route of administration, the required dose, and the potential for vehicle-induced toxicity or pharmacological effects. It is crucial to include a vehicle-only control group in all animal experiments.[9]

  • Dose Volume: The volume of the formulation administered should be appropriate for the size and species of the animal model to avoid undue stress or physiological effects.

  • Stability: The stability of the prepared formulation should be assessed, especially if it is to be stored before use. For suspensions, ensure they can be easily and uniformly resuspended.

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Conclusion

The formulation of this compound for in vivo animal studies requires careful consideration of its physicochemical properties, particularly its likely poor water solubility. The protocols provided offer a starting point for developing suitable solution and suspension formulations. Researchers should optimize these formulations based on their specific experimental needs and the characteristics of their animal models. Proper formulation is a critical step in accurately evaluating the pharmacokinetic and pharmacodynamic properties of this promising antibacterial agent.

References

Troubleshooting & Optimization

How to avoid TPU-0037C precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions (FAQs) regarding precipitation of the antibiotic TPU-0037C in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it precipitating in my aqueous culture medium?

This compound is an antibiotic metabolite derived from the marine actinomycete S. platensis.[1][2] It is structurally similar to lydicamycin (B608755) and shows activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[1][3] Like many organic small molecules, this compound is hydrophobic and has low solubility in aqueous solutions like cell culture media.[2][4] Precipitation, often called "crashing out," typically occurs when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted too rapidly into the aqueous medium, causing the compound to exceed its solubility limit and form insoluble particles.[5]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound and other hydrophobic compounds for in vitro assays.[2][4] It is crucial to use anhydrous, high-purity DMSO to prevent moisture contamination, which can reduce the compound's solubility.[6] While this compound is also soluble in methanol, ethanol, and DMF, DMSO is generally preferred for its miscibility with culture media and high solubilizing capacity.[2]

Q3: How can I minimize the final DMSO concentration in my culture to avoid cell toxicity?

While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[7] It is critical to keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.1% and almost always below 0.5%.[5][6] To achieve this, you should prepare a high-concentration initial stock solution in 100% DMSO. This allows a very small volume to be used for the final dilution into your culture medium. Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.[6][7]

Q4: Can I just filter out the precipitate and use the remaining solution?

No, this is not recommended. The precipitate is the active compound, this compound. Filtering it out will remove an unknown amount of the compound, leading to an inaccurate and unquantifiable final concentration in your medium.[5] This will make your experimental results unreliable. The best approach is to prevent precipitation from occurring in the first place.

Q5: Will adding serum to my media help prevent precipitation?

Serum contains proteins like albumin that can bind to hydrophobic compounds and help keep them in solution.[8] While this can increase the apparent solubility of this compound, it is not a guaranteed solution, especially at higher compound concentrations.[5] The solubilizing effect of serum has its limits. It is still essential to follow proper dilution techniques even when using serum-containing media.

Troubleshooting Guide

This section addresses common precipitation issues in a step-by-step format.

Issue 1: Immediate, cloudy precipitation occurs upon adding this compound to the culture medium.

This is the most common problem and is typically caused by the compound's concentration exceeding its aqueous solubility limit upon rapid dilution.

Potential Cause Explanation Recommended Solution
Rapid Dilution Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange that this compound cannot tolerate, forcing it out of solution.[5]Perform an intermediate dilution step. First, dilute the high-concentration DMSO stock to a lower concentration in DMSO or in pre-warmed (37°C) culture medium. Then, add this intermediate solution to the final volume of medium.[5][6]
High Final Concentration The desired final concentration of this compound is simply higher than its maximum solubility in the specific culture medium being used.Decrease the final working concentration of the compound. If a high concentration is necessary, you must first determine the compound's maximum soluble concentration using the protocol provided below.
Low Temperature of Media Solubility of compounds often decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation.[9]Always use culture medium that has been pre-warmed to 37°C before adding the compound.[5][9]
Poor Mixing Adding the stock solution without adequate mixing can create localized areas of high concentration, leading to precipitation before the compound can disperse.Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube/flask to ensure immediate and thorough mixing.[5]

Issue 2: The medium is clear initially, but a precipitate forms after hours or days in the incubator.

This delayed precipitation can be caused by changes in the media over time.

Potential Cause Explanation Recommended Solution
pH or Temperature Shifts The CO₂ environment in an incubator can alter media pH, and temperature fluctuations from opening the incubator door can affect long-term stability.[9]Ensure the medium is properly buffered for the CO₂ concentration. Minimize the time culture plates are outside the stable incubator environment.
Interaction with Media Components This compound may slowly interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[9][10]Test the solubility and stability of this compound in your specific medium over the full duration of your experiment. If issues persist, consider trying a different basal media formulation.
Media Evaporation In long-term experiments, evaporation can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.[11]Ensure the incubator has adequate humidity. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.
Compound Degradation The compound may be degrading into less soluble byproducts.Prepare fresh working solutions from a frozen DMSO stock just before each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the best-practice method for dissolving and diluting this compound to prevent precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile 100% DMSO

  • Sterile microcentrifuge tubes

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare High-Concentration Stock (e.g., 20 mM):

    • Calculate the required mass of this compound (Formula Weight: 825.1 g/mol ) to make a 20 mM stock solution in 100% DMSO.[2]

    • Add the calculated volume of DMSO to the vial of this compound powder.

    • Vortex vigorously until the powder is completely dissolved. A brief sonication or warming to 37°C can aid dissolution if necessary. Visually inspect against a light source to ensure no particles remain.

  • Store Stock Solution:

    • Aliquot the high-concentration stock solution into small, single-use volumes in sterile microcentrifuge tubes.

    • Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7]

  • Prepare Final Working Solution (e.g., 20 µM):

    • Pre-warm your complete cell culture medium to 37°C.

    • Perform an intermediate dilution: Dilute your 20 mM DMSO stock 1:100 in pre-warmed medium to create a 200 µM intermediate solution (Final DMSO: 1%).

    • Perform the final dilution: Add the 200 µM intermediate solution to the final volume of pre-warmed medium at a 1:10 ratio to achieve the 20 µM working concentration. The final DMSO concentration will be a well-tolerated 0.1%.

    • Gently mix the final working solution thoroughly before adding it to your cells.

Protocol 2: Determining the Maximum Soluble Concentration of this compound

This experiment helps you find the upper concentration limit of this compound in your specific culture medium.

Materials:

  • High-concentration this compound stock solution (in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

Procedure:

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound stock in 100% DMSO.

  • Add to Media: In the 96-well plate, add 2 µL of each DMSO dilution to 198 µL of your pre-warmed complete culture medium in triplicate. This creates a 1:100 dilution. Include a "DMSO only" vehicle control.

  • Incubate and Observe:

    • Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO₂).

    • Visually inspect the wells for any signs of cloudiness or precipitate at multiple time points (e.g., 0, 2, 6, and 24 hours).

    • For a quantitative measurement, read the absorbance of the plate at a high wavelength (e.g., 600-650 nm) where the compound does not absorb light. An increase in absorbance relative to the control indicates precipitation.

  • Determine Max Concentration: The highest concentration that remains clear (no visual precipitate and no increase in absorbance) is the maximum working soluble concentration for this compound under your specific experimental conditions.

Visualizations

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_solve_immediate Immediate Precipitation Solutions cluster_solve_delayed Delayed Precipitation Solutions Precipitation Precipitation Observed in Culture Medium Check_Timing When did it occur? Precipitation->Check_Timing Immediate Immediately upon dilution Check_Timing->Immediate Immediate Delayed After hours/days in incubator Check_Timing->Delayed Delayed Check_Conc Is concentration too high? (> Max Solubility) Immediate->Check_Conc Check_Stability Review Long-Term Stability Delayed->Check_Stability Reduce_Conc Reduce final concentration Check_Conc->Reduce_Conc Yes Check_Method Review Dilution Method Check_Conc->Check_Method No Fix_Method 1. Pre-warm media to 37°C 2. Use intermediate dilution step 3. Add dropwise while mixing 4. Keep final DMSO < 0.1% Check_Method->Fix_Method Fix_Stability 1. Ensure incubator humidity 2. Minimize temp fluctuations 3. Prepare fresh solutions 4. Test in specific media Check_Stability->Fix_Stability

Caption: Troubleshooting workflow for this compound precipitation.

Solution_Prep_Workflow cluster_stock Stock Solution cluster_working Working Solution Start This compound (Powder) Dissolve Dissolve in 100% Anhydrous DMSO (e.g., 20 mM Stock) Start->Dissolve Aliquot Aliquot & Store at -80°C Dissolve->Aliquot Thaw Thaw one aliquot Aliquot->Thaw Intermediate Intermediate Dilution (e.g., 1:100 in warm media) Final DMSO: 1% Thaw->Intermediate Final Final Dilution (e.g., 1:10 in warm media) Final DMSO: 0.1% Intermediate->Final Use Add to Cells Final->Use

Caption: Best-practice workflow for preparing this compound solutions.

Factors_Solubility cluster_increase Factors Increasing Risk cluster_decrease Factors Decreasing Risk center_node This compound Precipitation Risk Low_Conc Low Final Concentration center_node->Low_Conc Staged_Dilution Staged Dilution center_node->Staged_Dilution Low_DMSO Low Final DMSO % center_node->Low_DMSO Warm_Media Warm Media (37°C) center_node->Warm_Media Serum Serum Proteins center_node->Serum High_Conc High Final Concentration High_Conc->center_node Rapid_Dilution Rapid Dilution Rapid_Dilution->center_node High_DMSO High Final DMSO % High_DMSO->center_node Cold_Media Cold Media Cold_Media->center_node Poor_Mixing Poor Mixing Poor_Mixing->center_node

Caption: Key factors influencing the risk of compound precipitation.

References

Technical Support Center: Optimizing TPU-0037C Concentration for Anti-MRSA Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TPU-0037C for anti-MRSA (Methicillin-resistant Staphylococcus aureus) research. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known anti-MRSA activity?

A1: this compound is a metabolite of the marine actinomycete S. platensis and is structurally similar to Lydicamycin.[1] It has demonstrated activity against Gram-positive bacteria, including MRSA. Published data indicates a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL against MRSA strains.[1] Its molecular formula is C46H72N4O9 and it has a molecular weight of 825.1 g/mol .[2]

Q2: What is the mechanism of action of this compound against MRSA?

A2: The precise mechanism of action of this compound against MRSA has not been fully elucidated in the available literature. However, its structural similarity to Lydicamycin suggests it may interfere with essential cellular processes in Gram-positive bacteria. Further research is required to determine its specific molecular targets.

Q3: What are the recommended starting concentrations for in vitro experiments?

A3: Based on the reported MIC of 3.13 µg/mL, it is recommended to start experiments with a concentration range that brackets this value. A typical starting range for susceptibility testing would be from 0.125 µg/mL to 64 µg/mL in a two-fold serial dilution. For time-kill assays and biofilm experiments, concentrations relative to the determined MIC (e.g., 0.5x, 1x, 2x, 4x MIC) are recommended.

Q4: Is there any information on the cytotoxicity of this compound?

II. Troubleshooting Guides

Issue 1: Inconsistent MIC values for this compound against MRSA.

  • Possible Cause 1: Inoculum preparation. The density of the bacterial suspension is critical for reproducible MIC results.

    • Solution: Ensure the MRSA inoculum is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. The final inoculum in the assay should be approximately 5 x 10^5 CFU/mL.

  • Possible Cause 2: Media composition. The type of broth used can influence the activity of the compound.

    • Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Possible Cause 3: Compound stability. this compound may degrade under certain storage or experimental conditions.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.

Issue 2: this compound does not show bactericidal activity in a time-kill assay.

  • Possible Cause 1: Insufficient concentration. The concentrations tested may be too low to achieve a bactericidal effect (≥3-log10 reduction in CFU/mL).

    • Solution: Test higher concentrations of this compound, such as 4x, 8x, and 16x the MIC.

  • Possible Cause 2: Bacteriostatic mechanism. this compound may be primarily bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria.

    • Solution: Analyze the time-kill curve data carefully. A bacteriostatic effect is indicated by a <3-log10 reduction in the initial bacterial inoculum.[3]

  • Possible Cause 3: Short incubation time. The bactericidal effect may be time-dependent and require longer exposure.

    • Solution: Extend the time points of the assay (e.g., to 24 or 48 hours) to observe potential delayed killing effects.

Issue 3: Difficulty in assessing the effect of this compound on MRSA biofilms.

  • Possible Cause 1: Inadequate biofilm formation. The MRSA strain used may be a poor biofilm producer, or the culture conditions may not be optimal.

    • Solution: Use a known biofilm-forming MRSA strain (e.g., ATCC 43300). Supplement the growth medium (e.g., Tryptic Soy Broth) with 1% glucose to enhance biofilm formation.

  • Possible Cause 2: High resistance of established biofilms. Biofilms are notoriously resistant to antimicrobials.

    • Solution: To test for eradication of established biofilms, use much higher concentrations of this compound than the MIC (e.g., up to 100x MIC or higher).

  • Possible Cause 3: Inappropriate assay method. The chosen method may not be sensitive enough to detect changes in biofilm viability.

    • Solution: Use a combination of methods to assess biofilm viability, such as the crystal violet assay for biomass quantification and a metabolic assay (e.g., XTT or resazurin) or colony-forming unit (CFU) counting for cell viability.

III. Data Presentation

Table 1: Expected In Vitro Activity of this compound against MRSA

ParameterExpected Value (µg/mL)Description
Minimum Inhibitory Concentration (MIC) 3.13[1]Lowest concentration of this compound that prevents visible growth of MRSA.
Minimum Bactericidal Concentration (MBC) To be determinedLowest concentration of this compound that kills ≥99.9% of the initial MRSA inoculum.
Minimum Biofilm Inhibitory Concentration (MBIC) To be determinedLowest concentration of this compound that inhibits the formation of MRSA biofilms.
Minimum Biofilm Eradication Concentration (MBEC) To be determinedLowest concentration of this compound that eradicates pre-formed MRSA biofilms.[4]
50% Cytotoxicity Concentration (CC50) To be determinedConcentration of this compound that causes a 50% reduction in the viability of a specific eukaryotic cell line.

IV. Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Inoculum Preparation:

    • From a fresh culture of MRSA on an agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Assay Setup:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in CAMHB to obtain a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

B. Determination of Minimum Bactericidal Concentration (MBC)
  • Procedure:

    • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

    • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plate at 37°C for 18-24 hours.

  • Reading the MBC:

    • The MBC is the lowest concentration of this compound that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.[3][5]

C. Biofilm Inhibition and Eradication Assays
  • Biofilm Formation:

    • Grow MRSA overnight in Tryptic Soy Broth (TSB) supplemented with 1% glucose.

    • Dilute the culture 1:100 in fresh TSB with glucose.

    • Add 200 µL of the diluted culture to the wells of a 96-well flat-bottom microtiter plate.

  • Biofilm Inhibition Assay:

    • Add varying concentrations of this compound to the diluted bacterial culture before adding it to the wells.

    • Incubate at 37°C for 24-48 hours without shaking.

  • Biofilm Eradication Assay:

    • First, allow the biofilm to form by incubating the plate for 24-48 hours as described above.

    • After incubation, gently remove the planktonic bacteria and wash the wells with sterile phosphate-buffered saline (PBS).

    • Add fresh TSB containing varying concentrations of this compound to the wells with the established biofilms.

    • Incubate for another 24 hours.

  • Quantification of Biofilm:

    • After the respective incubation periods, discard the medium and wash the wells with PBS.

    • Stain the biofilms with 0.1% crystal violet for 15 minutes.

    • Wash the wells to remove excess stain and allow them to dry.

    • Solubilize the bound stain with 30% acetic acid and measure the absorbance at 570 nm.

V. Signaling Pathways and Visualizations

A key virulence regulatory system in MRSA is the Accessory Gene Regulator (Agr) quorum-sensing system . This system controls the expression of a wide range of virulence factors, including toxins and adhesins, and is also involved in biofilm formation.[6][7] Targeting the Agr system is a promising anti-virulence strategy.

Caption: The MRSA Agr quorum-sensing signaling pathway.

Experimental_Workflow Experimental Workflow for this compound Evaluation start Start mic Determine MIC start->mic cytotoxicity Cytotoxicity Assay start->cytotoxicity mbc Determine MBC mic->mbc time_kill Time-Kill Assay mic->time_kill biofilm Biofilm Assays (Inhibition & Eradication) mic->biofilm data_analysis Data Analysis & Interpretation mbc->data_analysis time_kill->data_analysis biofilm->data_analysis cytotoxicity->data_analysis end End data_analysis->end

Caption: A logical workflow for evaluating the anti-MRSA activity of this compound.

References

Degradation of TPU-0037C in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of TPU-0037C in experimental conditions. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an antibiotic that is structurally similar to lydicamycin.[1][2] It is produced by the marine actinomycete S. platensis and exhibits activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[1][2][3]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.

Q3: In which solvents is this compound soluble?

This compound is soluble in several common laboratory solvents.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C46H72N4O9
Molecular Weight 825.1 g/mol
CAS Number 485815-61-0
Appearance Colorless film
Purity >95% by HPLC
Recommended Storage -20°C
Solubility DMF, DMSO, Ethanol (B145695), Methanol[2]

Troubleshooting Guide: Degradation of this compound

Issue: Loss of biological activity of this compound in my experiment.

This could be due to the degradation of the compound. While specific degradation pathways for this compound are not extensively documented, macrolide and polyketide antibiotics, to which this compound is related, can be susceptible to certain conditions.

Potential Cause 1: pH-induced Degradation

Macrolide antibiotics can be unstable in acidic conditions.[4][5][6] The degradation of some macrolides is pH-dependent.[7]

  • Troubleshooting Steps:

    • Review the pH of your experimental buffers and solutions.

    • If possible, adjust the pH to a neutral or slightly alkaline range.

    • If acidic conditions are necessary, minimize the exposure time of this compound to these conditions.

    • Consider performing a pH stability study for this compound in your specific experimental buffer (see Experimental Protocols section).

Potential Cause 2: Thermal Degradation

Elevated temperatures can lead to the degradation of complex molecules. While some antibiotics are stable at room temperature for short periods, prolonged exposure or higher temperatures can cause a loss of activity.

  • Troubleshooting Steps:

    • Avoid unnecessary exposure of this compound solutions to room temperature or higher.

    • Prepare stock solutions in a cold room or on ice.

    • For experiments requiring incubation at elevated temperatures (e.g., 37°C), prepare fresh solutions of this compound just before use.

    • If long-term incubation is required, consider the thermal stability of the compound in your experimental media.

Potential Cause 3: Photodegradation

Exposure to light, particularly UV light, can degrade some antibiotic compounds.[8][9][10][11]

  • Troubleshooting Steps:

    • Protect stock solutions and experimental samples from light by using amber vials or by wrapping containers in aluminum foil.

    • Minimize exposure to ambient light during experimental setup.

Potential Cause 4: Hydrolysis

The presence of water can lead to the hydrolysis of certain functional groups in antibiotics, especially at non-neutral pH and elevated temperatures.[12]

  • Troubleshooting Steps:

    • Use anhydrous solvents for preparing stock solutions if possible, although this compound is soluble in protic solvents like ethanol and methanol.

    • When using aqueous buffers, prepare solutions fresh and use them promptly.

    • Be mindful of the water content in your solvents and reagents.

Table 2: General Stability Considerations for Polyketide/Macrolide Antibiotics

FactorPotential Impact on StabilityRecommended Precautions
pH Degradation in acidic conditions is common for macrolides.[4][5][6]Maintain neutral to slightly alkaline pH where possible.
Temperature Increased degradation at elevated temperatures.Store stock solutions at -20°C. Minimize time at room temperature.
Light Potential for photodegradation.[8][9][10][11]Protect solutions from light using amber vials or foil.
Hydrolysis Susceptible in aqueous solutions, especially at non-neutral pH.[12]Prepare aqueous solutions fresh.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in a Specific Buffer

This protocol outlines a method to determine the stability of this compound in a specific experimental buffer over time.

  • Preparation of this compound Stock Solution:

    • Dissolve a known amount of this compound in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.

  • Preparation of Test Solutions:

    • Dilute the this compound stock solution in your experimental buffer to the final working concentration.

    • Prepare multiple identical aliquots in amber vials.

  • Incubation:

    • Store the aliquots under the desired experimental conditions (e.g., specific temperature, light exposure).

    • As a control, store a set of aliquots at -20°C.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot from the experimental conditions and one from the control condition.

    • Immediately analyze the concentration of intact this compound using a suitable analytical method such as HPLC-UV or LC-MS.

  • Data Analysis:

    • Compare the concentration of this compound in the experimental samples to the control samples at each time point to determine the percentage of degradation.

Visualizations

Experimental_Workflow_for_Stability_Assessment Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Concentrated This compound Stock Solution prep_test Dilute Stock to Working Concentration in Buffer prep_stock->prep_test aliquot Create Multiple Aliquots prep_test->aliquot exp_cond Incubate at Experimental Conditions aliquot->exp_cond control_cond Store Control at -20°C aliquot->control_cond time_points Collect Samples at Specific Time Points exp_cond->time_points control_cond->time_points hplc Analyze by HPLC-UV or LC-MS time_points->hplc data_analysis Compare Experimental vs. Control and Calculate Degradation hplc->data_analysis

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Degradation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Loss of this compound Activity Observed ph Inappropriate pH? start->ph temp High Temperature? start->temp light Light Exposure? start->light hydrolysis Hydrolysis? start->hydrolysis check_ph Check & Adjust Buffer pH ph->check_ph control_temp Work on Ice, Prepare Fresh temp->control_temp protect_light Use Amber Vials/Foil light->protect_light fresh_solutions Prepare Aqueous Solutions Freshly hydrolysis->fresh_solutions

Caption: Troubleshooting logic for suspected degradation of this compound.

References

Interpreting unexpected results in TPU-0037C experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with TPU-0037C, a novel inhibitor of the Tyrosine Kinase Receptor Zeta (TKRZ).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of the Tyrosine Kinase Receptor Zeta (TKRZ). By binding to the ATP-binding pocket of the TKRZ kinase domain, it prevents autophosphorylation and subsequent activation of downstream signaling pathways, such as the ZAP-1/MAPK-Z cascade, which are crucial for cell proliferation and survival in TKRZ-driven cancers.

Q2: In which cell lines is this compound expected to be most effective?

This compound is designed for high efficacy in cancer cell lines that exhibit overexpression or constitutive activation of TKRZ. Efficacy is significantly lower in cell lines that do not rely on the TKRZ signaling pathway for their proliferation and survival.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide for Unexpected Results

Issue 1: Lower than Expected Potency (High IC50 Values) in TKRZ-Positive Cell Lines

If you are observing a higher than expected IC50 value for this compound in a TKRZ-positive cell line, consider the following potential causes and solutions.

Troubleshooting Workflow

start High IC50 Observed check_compound Verify Compound Integrity (Purity, Storage, Solubility) start->check_compound check_cells Confirm Cell Line Identity & TKRZ Expression Level start->check_cells check_assay Review Assay Protocol (Seeding Density, Incubation Time) start->check_assay solubility Issue with Solubility? check_compound->solubility tkrz_level Low TKRZ Expression? check_cells->tkrz_level assay_params Suboptimal Assay Parameters? check_assay->assay_params solution_solubility Prepare Fresh Stock in DMSO. Sonicate if necessary. solubility->solution_solubility Yes end_node Re-run Experiment solubility->end_node No solution_tkrz Use a Different TKRZ-High Cell Line or Validate TKRZ Expression via WB/FACS. tkrz_level->solution_tkrz Yes tkrz_level->end_node No solution_assay Optimize Seeding Density and Extend Compound Incubation Time. assay_params->solution_assay Yes assay_params->end_node No solution_solubility->end_node solution_tkrz->end_node solution_assay->end_node

Caption: Troubleshooting logic for unexpectedly high IC50 values.

Quantitative Data: Expected vs. Observed IC50 Values

Cell LineTKRZ ExpressionExpected IC50 (nM)Observed IC50 (nM) - Example Issue
NCI-H2228High15 - 30250
MDA-MB-468High25 - 50400
A549Low/Negative> 10,000> 10,000
MCF7Low/Negative> 10,000> 10,000
Issue 2: Inconsistent Downstream Signaling Inhibition via Western Blot

You may encounter variability in the inhibition of downstream targets like phosphorylated ZAP-1 (pZAP-1) and phosphorylated MAPK-Z (pMAPK-Z) even with consistent this compound treatment.

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TKRZ TKRZ ZAP1 ZAP-1 TKRZ->ZAP1 phosphorylates MAPKZ MAPK-Z ZAP1->MAPKZ activates PRO1 PRO-1 MAPKZ->PRO1 activates Proliferation Cell Proliferation & Survival PRO1->Proliferation TPU0037C This compound TPU0037C->TKRZ Inhibits

Caption: this compound inhibits the TKRZ signaling cascade.

Potential Causes & Solutions:

  • Cell Lysis Timing: The phosphorylation state of signaling proteins can be transient. Ensure that cell lysates are prepared rapidly and on ice, with phosphatase inhibitors included in the lysis buffer.

  • Antibody Quality: Use validated antibodies specific for the phosphorylated forms of ZAP-1 and MAPK-Z. Run appropriate positive and negative controls.

  • Serum Starvation: For cleaner signaling experiments, serum-starve the cells for 12-24 hours before treatment with this compound and subsequent stimulation with a TKRZ ligand (if applicable).

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is designed to determine the IC50 value of this compound.

Experimental Workflow

A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate for 24h (Allow cells to adhere) A->B C 3. Treat with this compound (Serial dilutions + DMSO control) B->C D 4. Incubate for 72h C->D E 5. Add MTS Reagent D->E F 6. Incubate for 1-4h E->F G 7. Read Absorbance at 490nm F->G H 8. Analyze Data (Normalize to DMSO control, plot dose-response curve) G->H

Caption: Workflow for a typical cell viability (MTS) assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a DMSO-only control.

  • Treatment: Remove the old medium from the cells and add the compound dilutions.

  • Incubation: Incubate the plate for 72 hours.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate for 1-4 hours, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the DMSO control and plot the results to determine the IC50 value.

Western Blot for Signaling Pathway Analysis

Methodology:

  • Treatment and Lysis: Plate cells and grow to 70-80% confluency. Treat with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-pTKRZ, anti-TKRZ, anti-pZAP-1, anti-ZAP-1, anti-Actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to a loading control like Actin.

Technical Support Center: TPU-0037C In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TPU-0037C in in vivo studies. Given the limited publicly available in vivo data for this compound, this guide incorporates general principles and best practices from in vivo antibiotic research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known in vitro activity?

A1: this compound is a metabolite of the marine actinomycete S. platensis and is structurally similar to Lydicamycin (B608755).[1][2] It is an antibiotic agent with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its activity against Gram-negative bacteria is reported to be ineffective.[1][2] The molecular formula for this compound is C46H72N4O9.[4]

Q2: What are the solubility characteristics of this compound?

A2: this compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[3][5] The choice of solvent for in vivo administration is critical and should be tested for toxicity in a vehicle control group.

Q3: Are there any known in vivo efficacy, pharmacokinetic, or toxicity data for this compound?

A3: Currently, there is a lack of publicly available, detailed in vivo studies for this compound. Researchers should consider conducting preliminary dose-ranging and maximum tolerated dose (MTD) studies to establish a safe and effective dose for their specific animal model and infection type.

Q4: What are the general mechanisms of action for antibiotics targeting Gram-positive bacteria?

A4: Antibiotics targeting Gram-positive bacteria often act by inhibiting essential cellular processes such as cell wall synthesis, protein synthesis, or DNA replication. As a structural analogue of Lydicamycin, this compound may share a similar mechanism of action, which involves complex interactions with bacterial metabolic pathways.[6]

Troubleshooting Guide

This section addresses common issues encountered during in vivo experiments with antibiotic agents like this compound.

Problem Potential Cause Troubleshooting Steps
Lack of Efficacy in Animal Model - Inadequate dose or dosing frequency.- Poor bioavailability or rapid metabolism.- Development of bacterial resistance.- Inappropriate animal model for the infection.- Perform dose-response studies to determine the optimal dose.- Analyze pharmacokinetic parameters (AUC, Cmax, half-life) to optimize dosing regimen.- Confirm the susceptibility of the bacterial strain post-treatment.- Ensure the animal model mimics the human infection pathophysiology.
High Toxicity or Adverse Events - The compound exhibits off-target effects.- The vehicle used for administration is toxic.- The dose is too high.- The route of administration is inappropriate.- Conduct a maximum tolerated dose (MTD) study.- Always include a vehicle-only control group to assess solvent toxicity.- Start with lower doses and escalate gradually.- Evaluate alternative, less toxic routes of administration (e.g., subcutaneous vs. intravenous).
High Variability in Experimental Results - Inconsistent drug preparation and administration.- Variability in the health or age of the animals.- Inconsistent bacterial inoculum size.- Differences in experimental conditions.- Standardize all procedures for drug formulation and administration.- Use animals of the same age, sex, and health status.- Ensure a consistent and accurate bacterial challenge dose.- Maintain consistent environmental conditions for all animal groups.
Poor Solubility or Formulation Issues - The compound precipitates upon dilution or administration.- The formulation is not stable.- Test different biocompatible solvent systems or co-solvents.- Consider formulation strategies such as liposomes or nanoparticles to improve solubility and stability.- Assess the stability of the formulation under experimental conditions.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to an animal model without causing significant toxicity.

Methodology:

  • Animal Model: Select a relevant rodent model (e.g., BALB/c mice, 6-8 weeks old).

  • Groups: Establish multiple dose groups (e.g., 1, 5, 10, 25, 50 mg/kg) and a vehicle control group.

  • Administration: Administer this compound via the intended experimental route (e.g., intravenous, intraperitoneal, or oral).

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a period of 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-20% reduction in body weight.

In Vivo Efficacy Study (Murine Thigh Infection Model)

Objective: To evaluate the efficacy of this compound in reducing bacterial burden in a localized infection model.

Methodology:

  • Animal Model: Use neutropenic mice to reduce the influence of the host immune system.

  • Infection: Inject a clinically relevant strain of MRSA into the thigh muscle.

  • Treatment: Begin treatment with this compound at various doses (based on MTD study) at a specified time post-infection (e.g., 2 hours). Include a vehicle control and a positive control (e.g., vancomycin) group.

  • Endpoint: At 24-48 hours post-infection, euthanize the animals, homogenize the thigh tissue, and determine the bacterial load (CFU/gram of tissue) by plating serial dilutions.

  • Analysis: Compare the bacterial counts between the treatment groups and the control groups.

Signaling Pathway and Experimental Workflow Diagrams

bacterial_targets cluster_antibiotic Antibiotic Action cluster_bacterium Bacterial Cell Processes This compound This compound Cell_Wall_Synthesis Cell_Wall_Synthesis This compound->Cell_Wall_Synthesis Inhibition Protein_Synthesis Protein_Synthesis This compound->Protein_Synthesis Inhibition DNA_Replication DNA_Replication This compound->DNA_Replication Inhibition

Caption: Potential bacterial processes targeted by this compound.

experimental_workflow Animal_Model_Selection Animal_Model_Selection MTD_Study MTD_Study Animal_Model_Selection->MTD_Study Infection_Model_Development Infection_Model_Development MTD_Study->Infection_Model_Development Efficacy_Study Efficacy_Study Infection_Model_Development->Efficacy_Study Data_Analysis Data_Analysis Efficacy_Study->Data_Analysis

Caption: General workflow for in vivo antibiotic efficacy testing.

References

Adjusting pH for optimal TPU-0037C activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TPU-0037C. The focus is on optimizing the experimental conditions, particularly pH, to ensure accurate and reproducible results.

General Information

This compound is a metabolite isolated from the marine actinomycete S. platensis and is structurally similar to lydicamycin.[1][2][3] It has demonstrated activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), but is not effective against Gram-negative bacteria.[1][2][3]

Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Bacterial StrainTypeMIC (µg/mL)
Bacillus subtilisGram-positive0.39 - 1.56
Micrococcus luteusGram-positive0.39 - 1.56
Methicillin-resistant S. aureus (MRSA)Gram-positive3.13
Escherichia coliGram-negative>50
Proteus mirabilisGram-negative>50
Proteus vulgarisGram-negative>50
Pseudomonas aeruginosaGram-negative>50

Data sourced from multiple references.[1][3][4]

FAQs: Adjusting pH for Optimal this compound Activity

Q1: We are not seeing the expected inhibitory activity of this compound in our enzymatic assay. Could pH be the issue?

A1: Yes, the pH of your assay buffer is a critical factor that can significantly impact the apparent activity of this compound. The ionization state of both the target enzyme and this compound can be altered by pH, which in turn can affect their interaction. It is crucial to determine the optimal pH for the enzyme's activity first, and then to assess the inhibitory effect of this compound across a range of pH values around that optimum.

Q2: What is the recommended buffer system for studying this compound activity?

A2: The choice of buffer system is critical and should be selected based on the target pH range for your experiment. It is important to use a buffer system that has a pKa value close to the desired pH to ensure stable pH control throughout the experiment. For example, phosphate (B84403) buffers are effective in the pH range of 6.0-8.0, while Tris buffers are suitable for a pH range of 7.5-9.0. Avoid using buffers that may interfere with the assay components.

Q3: How do I accurately prepare buffers at different pH values for my experiments?

A3: To prepare buffers of varying pH, it is advisable to make a stock solution of the acidic and basic components of the buffer system. You can then mix them in different ratios to achieve the desired pH. Always verify the final pH of your buffer using a calibrated pH meter at the temperature at which you will be conducting your experiments, as pH can be temperature-dependent.[5]

Q4: We observed precipitation of this compound in our assay buffer. What could be the cause?

A4: this compound is soluble in organic solvents like DMSO, DMF, ethanol, and methanol.[3][6] When introducing this compound into an aqueous buffer, it is important to ensure that the final concentration of the organic solvent is low enough to be compatible with your assay system and does not cause precipitation. If precipitation occurs, you may need to optimize the solvent concentration or the formulation of your buffer.

Troubleshooting Guide

IssuePossible CauseRecommendation
Inconsistent results between experiments pH drift during the experiment.Ensure your buffer has sufficient buffering capacity for the chosen pH. Re-calibrate your pH meter regularly.
Temperature fluctuations.Maintain a constant temperature throughout the assay, as both pH and enzyme activity are temperature-sensitive.
Low or no this compound activity Suboptimal pH for this compound binding.Perform a pH optimization experiment to determine the ideal pH for this compound's inhibitory activity.
Inactive this compound.Ensure proper storage of this compound at -20°C and avoid repeated freeze-thaw cycles.
High background signal Assay components interfering with the readout.Run appropriate controls, including a no-enzyme control and a no-substrate control, to identify the source of the background signal.

Experimental Protocols

Protocol 1: Determining the Optimal pH for a Target Enzyme

This protocol outlines the steps to determine the optimal pH for the activity of the enzyme you are studying in the absence of this compound.

  • Buffer Preparation : Prepare a series of buffers with the same buffer system covering a pH range (e.g., from pH 5.0 to 9.0 in 0.5 pH unit increments).

  • Enzyme and Substrate Preparation : Prepare stock solutions of your target enzyme and its substrate in a neutral, low-salt buffer.

  • Assay Setup : In a microplate, set up reactions for each pH value. Each reaction should contain the buffer, a fixed concentration of the enzyme, and the substrate. Include a "no enzyme" control for each pH value to measure background signal.

  • Initiate and Monitor the Reaction : Initiate the reaction by adding the substrate (or enzyme). Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis : Calculate the initial reaction velocity for each pH value. Plot the reaction velocity against the pH to determine the optimal pH for enzyme activity.

Protocol 2: Determining the Optimal pH for this compound Inhibitory Activity

This protocol is designed to be performed after determining the optimal pH for your target enzyme.

  • Buffer Preparation : Prepare the buffer at the optimal pH determined in Protocol 1. Also, prepare buffers at pH values slightly above and below this optimum (e.g., +/- 0.5 and 1.0 pH unit).

  • This compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup : For each pH value, set up reactions containing the buffer, a fixed concentration of the target enzyme, and a fixed concentration of this compound. Include a "no inhibitor" control for each pH.

  • Pre-incubation : Pre-incubate the enzyme and this compound for a set period before initiating the reaction.

  • Initiate and Monitor the Reaction : Initiate the reaction by adding the substrate. Monitor the reaction progress.

  • Data Analysis : Calculate the percentage of inhibition by this compound at each pH value compared to the "no inhibitor" control. Plot the percent inhibition against pH to identify the optimal pH for this compound activity.

Visualizations

Experimental_Workflow_for_pH_Optimization cluster_protocol1 Protocol 1: Optimal Enzyme pH cluster_protocol2 Protocol 2: Optimal Inhibitor pH P1_1 Prepare Buffers (pH 5.0 - 9.0) P1_2 Prepare Enzyme & Substrate Stocks P1_1->P1_2 P1_3 Setup Assay at Each pH P1_2->P1_3 P1_4 Monitor Reaction P1_3->P1_4 P1_5 Determine Optimal Enzyme pH P1_4->P1_5 P2_1 Prepare Buffers (around optimal pH) P1_5->P2_1 Input Optimal pH P2_2 Prepare this compound Stock P2_1->P2_2 P2_3 Setup Assay with This compound at each pH P2_2->P2_3 P2_4 Monitor Reaction P2_3->P2_4 P2_5 Determine Optimal Inhibitory pH P2_4->P2_5

Caption: Workflow for determining the optimal pH for enzyme and inhibitor activity.

Troubleshooting_pH_Issues Start Inconsistent or Unexpected This compound Activity Q1 Is the pH of your buffer verified with a calibrated meter? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Have you determined the optimal pH for your target enzyme? A1_Yes->Q2 Sol1 Calibrate pH meter and verify buffer pH at the experimental temperature. A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Have you tested this compound activity across a range of pH values? A2_Yes->Q3 Sol2 Perform a pH titration to find the optimal pH for enzyme activity. A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consistent Results A3_Yes->End Sol3 Test this compound inhibitory activity at, above, and below the enzyme's optimal pH. A3_No->Sol3 Sol3->End

Caption: Troubleshooting decision tree for pH-related issues in this compound assays.

References

Preventing contamination in TPU-0037C stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting contamination in TPU-0037C stock solutions. Adherence to these protocols is critical for ensuring the integrity and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is soluble in several common laboratory solvents.[1][2][3] For optimal results, use high-purity, anhydrous grades of the following solvents:

Q2: What is the recommended storage temperature for this compound powder and stock solutions?

A2: Both the solid form of this compound and its stock solutions should be stored at -20°C for maximum stability.[1][2][3]

Q3: How long can I store this compound stock solutions?

Q4: What are the initial signs of contamination in my this compound stock solution?

A4: Visual indicators of contamination can include:

  • Turbidity or cloudiness: This may suggest microbial growth or precipitation of the compound.

  • Color change: Any deviation from a colorless solution could indicate chemical degradation or the presence of impurities.

  • Particulate matter: The presence of visible particles may be a sign of microbial contamination or precipitation.

Q5: Can I use a stock solution that shows signs of contamination?

A5: No. Using a contaminated stock solution can lead to inaccurate and unreliable experimental results.[4] It is crucial to discard any solution that shows signs of contamination and prepare a fresh batch.

Troubleshooting Guide

This guide will help you identify and resolve potential issues with your this compound stock solutions.

Issue 1: Precipitate forms in the stock solution upon storage at -20°C.

Possible Cause Troubleshooting Step
Low Solubility at -20°C Gently warm the vial to room temperature and vortex thoroughly to redissolve the precipitate. If it dissolves, the issue is likely due to reduced solubility at low temperatures. Consider preparing smaller aliquots for single use to minimize the need for re-dissolving.
Solvent Evaporation Ensure vials are tightly sealed to prevent solvent evaporation, which can increase the concentration and lead to precipitation. Use vials with secure caps, such as those with O-rings.
Chemical Degradation If the precipitate does not redissolve upon warming and vortexing, the compound may have degraded. Discard the solution and prepare a fresh stock. To prevent this, always use high-purity, anhydrous solvents and protect the solution from light.

Issue 2: The stock solution appears cloudy or turbid.

Possible Cause Troubleshooting Step
Microbial Contamination Discard the solution immediately. Review your aseptic handling techniques. Use sterile pipette tips and tubes, and work in a clean environment such as a laminar flow hood. Filter-sterilize the solvent before use if necessary.
Water Contamination The use of non-anhydrous solvents can lead to the compound precipitating out of solution. Ensure you are using high-purity, anhydrous solvents and that all glassware is thoroughly dried before use.

Issue 3: Inconsistent experimental results using the same stock solution.

Possible Cause Troubleshooting Step
Incomplete Dissolution Ensure the this compound is completely dissolved during preparation. Vortex the solution thoroughly and visually inspect for any undissolved particles.
Degradation from Freeze-Thaw Cycles Repeatedly freezing and thawing a stock solution can lead to degradation. Prepare single-use aliquots to maintain the integrity of the compound.
Improper Storage Verify that the stock solution has been consistently stored at -20°C and protected from light.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 825.1 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Methodology:

  • Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out 0.825 mg of this compound powder using an analytical balance.

  • Dissolution: Add the weighed this compound to a sterile vial. Using a calibrated micropipette, add 100 µL of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly for at least one minute to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles.

  • Storage: Aliquot the stock solution into smaller, single-use, sterile vials. Label each vial clearly with the compound name, concentration, date of preparation, and solvent. Store immediately at -20°C.[4]

Quantitative Data Summary

ParameterRecommendation
Storage Temperature -20°C
Recommended Solvents Anhydrous DMSO, Ethanol, Methanol, DMF
Purity of this compound >95% by HPLC[1]
Molecular Weight 825.1 g/mol [1]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues with this compound stock solutions.

This compound Stock Solution Troubleshooting start Problem with Stock Solution visual_check Visual Inspection: Cloudy, Precipitate, or Color Change? start->visual_check inconsistent_results Inconsistent Experimental Results? start->inconsistent_results visual_check->inconsistent_results No cloudy Cloudy/Turbid Solution visual_check->cloudy Yes precipitate Precipitate Observed visual_check->precipitate Yes color_change Color Change visual_check->color_change Yes check_dissolution Check Dissolution & Storage inconsistent_results->check_dissolution Yes discard_microbial Action: Discard Solution Reason: Likely Microbial Contamination Prevention: Improve Aseptic Technique cloudy->discard_microbial warm_vortex Action: Warm to RT & Vortex Did it redissolve? precipitate->warm_vortex discard_degradation Action: Discard Solution Reason: Likely Degradation/Precipitation Prevention: Use Anhydrous Solvents, Ensure Proper Sealing color_change->discard_degradation check_aliquoting Review Aliquoting & Freeze-Thaw check_dissolution->check_aliquoting prepare_fresh Action: Prepare Fresh Stock Follow Best Practices check_aliquoting->prepare_fresh warm_vortex->discard_degradation No warm_vortex->prepare_fresh Yes, but consider aliquoting

Caption: Troubleshooting workflow for this compound stock solutions.

References

Validation & Comparative

Comparative Analysis of the Antibacterial Efficacy of TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a detailed comparison of the antibacterial efficacy of the novel antibiotic compound TPU-0037C with established alternatives, namely Vancomycin and Linezolid (B1675486). The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent. This document summarizes key experimental data, outlines methodologies for antibacterial susceptibility testing, and illustrates relevant biological pathways and experimental workflows.

Executive Summary

This compound is a metabolite of the marine actinomycete Streptomyces platensis and is structurally similar to lydicamycin.[1] It demonstrates potent activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains.[1] In contrast, it shows limited to no efficacy against Gram-negative bacteria.[1] This selective spectrum of activity positions this compound as a promising candidate for targeted therapy of infections caused by Gram-positive pathogens, potentially offering an alternative to current treatments and addressing the challenge of antibiotic resistance.

Comparative Antibacterial Efficacy

The antibacterial efficacy of this compound and comparator antibiotics is quantitatively summarized by their Minimum Inhibitory Concentrations (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of greater antibacterial potency.

The following table presents the MIC values of this compound, Vancomycin, and Linezolid against representative Gram-positive bacteria.

AntibioticTest OrganismStrainMIC (µg/mL)
This compound Staphylococcus aureus (MRSA)-3.13[1]
Gram-positive bacteria-0.39-3.13[1]
Gram-negative bacteria->50[1]
Vancomycin Staphylococcus aureusATCC 292130.5 - 2[2]
Bacillus subtilisATCC 6633≤4.0[3]
Micrococcus luteus--
Linezolid Staphylococcus aureusATCC 292130.5 - 2[2]
Bacillus subtilis--
Micrococcus luteus--

Note: The MIC for this compound against MRSA is a specific value, while the range for Gram-positive bacteria is also provided. Data for Vancomycin and Linezolid against B. subtilis and M. luteus are based on general susceptibility information, and specific MIC values for the designated ATCC strains were not available in the searched literature.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of a new antimicrobial agent. The following is a standardized protocol for the broth microdilution method, a common procedure for determining MIC values.

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.

1. Preparation of Antimicrobial Stock Solution:

  • Dissolve the antimicrobial agent (e.g., this compound) in a suitable solvent (e.g., DMSO) to a known high concentration.

2. Preparation of Microtiter Plates:

  • Dispense a specific volume of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate, except for the first column.

  • Add a larger volume of the antimicrobial stock solution, appropriately diluted in CAMHB, to the first column of wells.

3. Serial Dilution:

  • Perform two-fold serial dilutions by transferring a fixed volume of the solution from the first column to the second, mixing, and repeating this process across the plate to create a gradient of decreasing antibiotic concentrations.

4. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.

  • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

5. Inoculation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

6. Incubation:

  • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

7. Reading the MIC:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing Experimental and Biological Concepts

To further clarify the experimental process and the biological context of antibiotic action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Antimicrobial Stock Solution plate 96-Well Plate Serial Dilution stock->plate media Bacterial Growth Media media->plate inoculum Standardized Inoculum inoculate Inoculation inoculum->inoculate plate->inoculate incubate Incubation (16-20h, 37°C) inoculate->incubate read Visual Reading of Growth incubate->read mic MIC Determination read->mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Bacterial communication, or quorum sensing, is a signaling pathway that often regulates virulence and biofilm formation, which can be targets for antimicrobial intervention.

Quorum_Sensing synthase Signal Synthase signal Autoinducer Signal synthase->signal synthesis receptor Intracellular Receptor genes Virulence Genes receptor->genes activation genes->synthase positive feedback signal->receptor binding at high concentration population High Cell Density

Caption: A simplified model of a bacterial quorum sensing pathway.

References

TPU-0037C vs. Lydicamycin: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two structurally similar antibiotics reveals distinct therapeutic potentials, with lydicamycin (B608755) demonstrating potent anti-cancer properties alongside its antibacterial activity, while the full biological profile of TPU-0037C remains less characterized.

This guide provides a comparative analysis of this compound and lydicamycin, two closely related antibiotics with activity against Gram-positive bacteria. The available data on their antimicrobial efficacy, cytotoxicity, mechanism of action, and in vivo performance are presented to aid researchers and drug development professionals in evaluating their therapeutic potential.

I. Performance Data at a Glance

The following tables summarize the key quantitative data available for this compound and lydicamycin.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

OrganismThis compoundLydicamycin
Staphylococcus aureus (Methicillin-resistant - MRSA)3.13[1]3.1 - 6.2
Staphylococcus aureus-3.1 - 6.2
Bacillus subtilis0.39 - 3.13[1]-
Micrococcus luteus0.39 - 3.13[1]-
Gram-negative bacteria>50[1]Inactive[2][3]
Cryptococcus neoformans-25

Note: Data for lydicamycin against S. aureus and Cryptococcus neoformans is from unspecified strains.

Table 2: Cytotoxicity (IC50)

Cell LineThis compoundLydicamycin
Mouse Myeloma (SP2/0)Data not available0.56 nM
Human Myeloma (U266, SKO-007)Data not availableData not available (stated as highly potent)
Human Glioma (U87, C6)Data not availableData not available (stated as highly potent)

Table 3: In Vivo Efficacy

CompoundAnimal ModelDisease ModelDosing & AdministrationKey Findings
This compoundData not availableData not availableData not availableData not available
LydicamycinBALB/c MiceMurine Myeloma (SP2/0)0.02, 0.04, 0.06 mg/kg, IV (caudal vein), once a week for two weeksSignificant inhibition of tumor growth (35.9%, 74.6%, and 92.1% respectively)
LydicamycinRatGlioma (C6 intracerebral)Not specifiedProlonged life span and decreased tumor size (in combination with temozolomide)
LydicamycinNude MiceHuman Glioma (U87 xenograft)Not specifiedReduced tumor volume and weight (in combination with temozolomide)

II. Detailed Experimental Protocols

Detailed experimental protocols for the cited data are limited in the publicly available literature. The primary sources for much of the quantitative data are the initial discovery papers by Hayakawa et al. for lydicamycin and Furumai et al. for this compound. Access to the full text of these articles is necessary for a complete methodological description. However, based on common practices in the field, the following are generalized protocols for the key experiments.

A. Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) for both this compound and lydicamycin was likely determined using a broth microdilution method according to the standards of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacterial strains are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds (this compound and lydicamycin) are serially diluted in a multi-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

B. Cytotoxicity Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) for lydicamycin against myeloma cells was likely determined using a colorimetric assay such as the MTS assay.

  • Cell Seeding: Myeloma cells (e.g., SP2/0) are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.

  • Compound Treatment: Cells are treated with various concentrations of lydicamycin for a specified period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Following treatment, the MTS reagent is added to each well.

  • Incubation: The plates are incubated to allow for the conversion of the MTS tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

C. In Vivo Murine Myeloma Model

The in vivo efficacy of lydicamycin was evaluated in a murine myeloma model.

  • Tumor Cell Implantation: BALB/c mice are subcutaneously or intravenously inoculated with a specific number of SP2/0 myeloma cells.

  • Treatment: Once tumors are established or after a set period, mice are treated with lydicamycin at different doses (e.g., 0.02, 0.04, and 0.06 mg/kg) via intravenous injection (e.g., through the caudal vein) on a specified schedule (e.g., once a week for two weeks). A control group receives a vehicle solution.

  • Monitoring: Tumor growth is monitored by measuring tumor volume with calipers at regular intervals. The body weight and general health of the mice are also monitored.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor weights of the treated groups to the control group.

III. Mechanism of Action and Signaling Pathways

Lydicamycin:

Lydicamycin exhibits a multifaceted mechanism of action, particularly in cancer cells, where it induces apoptosis through at least two distinct pathways.

  • Non-Caspase-Mediated Apoptosis: Lydicamycin can induce apoptosis independently of caspases, the primary executioners of programmed cell death. This pathway is characterized by rapid DNA cleavage and chromatin condensation.

    NonCaspaseApoptosis Lydicamycin Lydicamycin DNA_Cleavage Rapid DNA Cleavage Lydicamycin->DNA_Cleavage Chromatin_Condensation Chromatin Condensation Lydicamycin->Chromatin_Condensation Apoptosis Apoptosis DNA_Cleavage->Apoptosis Chromatin_Condensation->Apoptosis

  • Caspase-Dependent Apoptosis: In other cellular contexts, lydicamycin-induced apoptosis involves the activation of the c-Jun N-terminal kinase (JNK) pathway and the canonical caspase cascade. This pathway is also influenced by the tumor suppressor protein p53.

    CaspaseApoptosis Lydicamycin Lydicamycin JNK JNK Activation Lydicamycin->JNK p53 p53 Upregulation Lydicamycin->p53 Procaspase3 Procaspase-3 Cleavage JNK->Procaspase3 Bax Bax Upregulation p53->Bax Bax->Procaspase3 Caspase3 Caspase-3 Activation Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

    Caption: Lydicamycin-induced caspase-dependent apoptosis pathway.

This compound:

The mechanism of action for this compound has not been elucidated in the reviewed literature. Given its structural similarity to lydicamycin, it may share a similar mode of action, but this requires experimental verification.

IV. Experimental Workflow

The general workflow for the initial characterization and comparison of novel antibiotics like this compound and lydicamycin is as follows:

ExperimentalWorkflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Antimicrobial_Screening Antimicrobial Screening (MIC determination) Cytotoxicity_Assay Cytotoxicity Assay (IC50 determination) Antimicrobial_Screening->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis assays) Cytotoxicity_Assay->Mechanism_of_Action Lead_Compound Lead Compound Selection Mechanism_of_Action->Lead_Compound Animal_Model Animal Model of Infection/Disease Efficacy_Study Efficacy Study Animal_Model->Efficacy_Study Toxicology_Study Toxicology Study Animal_Model->Toxicology_Study Preclinical_Development Preclinical Development Efficacy_Study->Preclinical_Development Toxicology_Study->Preclinical_Development Discovery Compound Discovery (e.g., from Streptomyces) Discovery->Antimicrobial_Screening Lead_Compound->Animal_Model

Caption: General experimental workflow for antibiotic drug discovery.

V. Conclusion

Lydicamycin and this compound are both promising antibiotics with potent activity against Gram-positive bacteria, including the clinically significant MRSA. However, the available data highlight a significant divergence in their characterized biological activities. Lydicamycin has been more extensively studied and demonstrates remarkable cytotoxicity against various cancer cell lines, with established in vivo efficacy in preclinical models of myeloma and glioma. Its dual mechanism of inducing both caspase-dependent and -independent apoptosis makes it an intriguing candidate for further development as an anti-cancer agent.

In contrast, the biological profile of this compound is largely undefined beyond its initial antimicrobial screening. While its structural similarity to lydicamycin suggests it may possess similar properties, dedicated studies on its cytotoxicity, mechanism of action, and in vivo efficacy are crucial to determine its therapeutic potential. For researchers in drug development, lydicamycin represents a more mature lead compound with a clearer, albeit challenging, path toward clinical application in oncology. This compound, on the other hand, represents an earlier-stage opportunity requiring significant further investigation to unlock its potential, which may lie in either its antibacterial properties or potentially in other, as-yet-undiscovered biological activities. Future research should focus on obtaining a more complete dataset for this compound to enable a more direct and comprehensive comparison with its well-characterized counterpart, lydicamycin.

References

Unveiling TPU-0037C: A Potent Agent Against Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available data on TPU-0037C, a novel antibiotic, reveals its significant potential in combating Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's efficacy, supported by experimental data and protocols.

Efficacy Profile of this compound

This compound, a metabolite isolated from the marine actinomycete Streptomyces platensis, has demonstrated notable in vitro activity against a range of Gram-positive bacteria.[1][2] Structurally similar to Lydicamycin, this compound exhibits potent antibacterial properties with Minimum Inhibitory Concentration (MIC) values indicating its efficacy at low concentrations.

In Vitro Antibacterial Activity

The antibacterial spectrum of this compound and its congeners (TPU-0037-A, -B, and -D) has been evaluated against several Gram-positive bacteria. The table below summarizes the MIC values from a key study, highlighting the potent activity against MRSA.

MicroorganismStrainMIC (µg/mL)
This compound
Staphylococcus aureusSmith1.56
Terajima3.13
Cowan I3.13
MRSA No. 13.13
MRSA No. 103.13
MRSA No. 143.13
Bacillus subtilisPCI 2190.39
Micrococcus luteusPCI 10010.39
Data sourced from Furumai et al., 2002.

Comparative Landscape

While direct, head-to-head comparative clinical trial data for this compound against other antibiotics is not yet available in publicly accessible literature, its MIC values against MRSA (3.13 µg/mL) position it as a compound of significant interest. For context, vancomycin (B549263), a standard treatment for MRSA infections, can see treatment failure in cases with MICs as low as 2.0 µg/mL.[3] Further research is warranted to establish a clear comparative efficacy profile against current standards of care like vancomycin and daptomycin (B549167).

Mechanism of Action

The precise molecular mechanism of action for this compound has not been definitively elucidated in the available literature. However, its structural similarity to Lydicamycin suggests a potential shared mechanism. Lydicamycin is known to be an antibiotic with activity against Gram-positive bacteria.[4][5] General mechanisms of antibacterial drugs against Gram-positive bacteria often involve inhibition of cell wall biosynthesis, protein synthesis, or nucleic acid synthesis.[6] One study on Lydicamycins demonstrated their ability to induce morphological differentiation and sporulation in actinobacteria, suggesting a potential role in interfering with bacterial development processes.[7][8]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a generalized protocol for the broth microdilution method, a standard procedure for determining MIC values.

Broth Microdilution Method for MIC Determination

This protocol outlines the steps to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

  • Antimicrobial Agent: A stock solution of this compound of known concentration.

  • Growth Medium: Sterile CAMHB.

  • Microtiter Plate: A sterile 96-well microtiter plate.

2. Inoculum Preparation:

  • Aseptically select several colonies of the test bacterium and suspend them in a sterile broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Antimicrobial Agent:

  • Dispense 100 µL of sterile growth medium into all wells of the microtiter plate.

  • Add 100 µL of the antimicrobial stock solution to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well in the dilution series.

4. Inoculation and Incubation:

  • Add 5 µL of the prepared bacterial inoculum to each well (except for a sterility control well).

  • Include a growth control well containing only the growth medium and the bacterial inoculum.

  • Incubate the microtiter plate at 35-37°C for 16-20 hours.

5. Determination of MIC:

  • Following incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation Antimicrobial Stock Antimicrobial Stock Serial Dilution Serial Dilution Antimicrobial Stock->Serial Dilution Growth Medium Growth Medium Growth Medium->Inoculum Preparation Growth Medium->Serial Dilution Inoculation Inoculation Inoculum Preparation->Inoculation Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Experimental workflow for MIC determination.

Logical Relationship of Antibacterial Action

The following diagram illustrates the logical flow of events in the presumed antibacterial action of a compound like this compound, leading to the inhibition of bacterial growth.

logical_relationship Drug Administration Drug Administration Target Interaction Target Interaction Drug Administration->Target Interaction Binding to bacterial target Inhibition of Essential Pathway Inhibition of Essential Pathway Target Interaction->Inhibition of Essential Pathway Disruption of cellular process Bacterial Growth Inhibition Bacterial Growth Inhibition Inhibition of Essential Pathway->Bacterial Growth Inhibition Leads to

Logical flow of antibacterial action.

References

Peer-Reviewed Validation of TPU-0037C's Antibacterial Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TPU-0037C is a novel antibiotic belonging to the lydicamycin (B608755) family of natural products. Isolated from Streptomyces platensis, it has demonstrated significant activity against a range of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains.[1] This guide provides a comprehensive comparison of this compound's antibacterial performance with established last-resort antibiotics for MRSA infections, vancomycin (B549263) and linezolid (B1675486). The information presented is collated from peer-reviewed literature to aid in the evaluation of this compound as a potential therapeutic agent.

Comparative Antibacterial Potency

The antibacterial efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the in vitro activity of this compound against various Gram-positive bacteria and provide a comparison with vancomycin and linezolid against MRSA.

Table 1: In Vitro Antibacterial Activity of this compound against Gram-Positive Bacteria [1]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus Smith1.56
Staphylococcus aureus 209P3.13
Staphylococcus aureus 500 (MRSA)3.13
Staphylococcus aureus 700 (MRSA)3.13
Staphylococcus aureus 800 (MRSA)3.13
Bacillus subtilis PCI2191.56
Micrococcus luteus PCI10011.56

Table 2: Comparative In Vitro Activity of this compound, Vancomycin, and Linezolid against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound 3.13--[1]
Vancomycin 1 - 422[2]
Linezolid 1 - 412[2]

Note: The MIC values for vancomycin and linezolid are derived from a separate study and are presented here for comparative purposes. Direct head-to-head studies are limited.

Mechanism of Action: Induction of Cell Envelope Stress

Recent studies on lydicamycins, the class of compounds to which this compound belongs, suggest that their antibacterial activity stems from the induction of a cell envelope stress response in bacteria.[3][4] This is a crucial defense mechanism that bacteria employ to sense and react to damage to their protective outer layers. The triggering of this stress response by this compound likely disrupts the integrity and normal functioning of the bacterial cell envelope, ultimately leading to cell death.

The following diagram illustrates a generalized bacterial cell envelope stress response pathway that may be activated by this compound.

Bacterial Cell Envelope Stress Response Pathway cluster_extracellular Extracellular Space cluster_cell_envelope Cell Envelope cluster_cytoplasm Cytoplasm This compound This compound CellWall Cell Wall Damage This compound->CellWall Induces SensorKinase Sensor Kinase (e.g., Two-Component System) CellWall->SensorKinase Activates ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphorylates GeneExpression Altered Gene Expression (Repair, Defense, etc.) ResponseRegulator->GeneExpression Regulates CellDeath Bacterial Cell Death GeneExpression->CellDeath Leads to

Bacterial Cell Envelope Stress Response Pathway

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro antibacterial activity of a compound. The data presented in this guide for this compound was likely obtained using a method similar to the following broth microdilution protocol.

Broth Microdilution MIC Assay Workflow

MIC Assay Workflow Start Start PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum SerialDilution Perform 2-fold Serial Dilution of this compound in Growth Medium PrepareInoculum->SerialDilution InoculatePlate Inoculate Microtiter Plate Wells with Bacterial Suspension SerialDilution->InoculatePlate Incubate Incubate at 37°C for 18-24 hours InoculatePlate->Incubate ReadResults Visually Inspect for Bacterial Growth Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End Lowest concentration with no visible growth

MIC Assay Workflow Diagram

Detailed Methodology:

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared in a suitable solvent. A series of twofold serial dilutions of the antibiotic is then made in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL. A growth control well (containing bacteria and medium but no antibiotic) and a sterility control well (containing only medium) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.

  • Determination of MIC: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Conclusion

This compound demonstrates potent in vitro antibacterial activity against Gram-positive bacteria, including MRSA strains, with MIC values in the low microgram per milliliter range. Its efficacy is comparable to that of linezolid and, in some reported instances, superior to vancomycin against MRSA. The proposed mechanism of action, involving the induction of cell envelope stress, represents a validated target for antibacterial drug development. The data presented in this guide, based on peer-reviewed research, underscores the potential of this compound as a promising lead compound for the development of new treatments for infections caused by multi-drug resistant Gram-positive pathogens. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential.

References

Paving the Way for Enhanced Anti-MRSA Therapies: A Proposed Guide to Combination Studies with TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals are constantly seeking novel strategies to combat the growing threat of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). While the novel antibiotic TPU-0037C, a congener of lydicamycin (B608755), has demonstrated promising intrinsic activity against MRSA, its potential in combination with existing antibiotics remains an unexplored frontier. This guide provides a comprehensive framework for conducting combination studies with this compound, offering detailed experimental protocols and a clear pathway for evaluating its synergistic potential.

Currently, there is no publicly available experimental data on the combination of this compound with other antibiotics. The information presented herein is based on the known anti-MRSA activity of this compound and established methodologies for assessing antibiotic synergy.

Introduction to this compound

This compound is a novel antibiotic isolated from Streptomyces platensis TP-A0598. It is a structural analogue of lydicamycin and has shown significant activity against Gram-positive bacteria, including various strains of MRSA. The minimum inhibitory concentration (MIC) of this compound against MRSA has been reported to be in the range of 1.56-12.5 μg/ml. Given its standalone efficacy, exploring its synergistic effects with other classes of antibiotics is a logical and critical next step in its development.

Proposed Combination Studies

To evaluate the potential of this compound in combination therapy, systematic in vitro studies are essential. The primary objectives of these studies would be to:

  • Determine if this compound exhibits synergistic, additive, indifferent, or antagonistic effects when combined with other antibiotics.

  • Identify the most effective antibiotic partners for this compound against MRSA.

  • Elucidate the potential mechanism of any observed synergy.

The following classes of antibiotics are proposed for initial combination studies with this compound, based on their different mechanisms of action:

  • β-Lactams: (e.g., Oxacillin, Methicillin) - To see if this compound can restore susceptibility to this class of antibiotics.

  • Glycopeptides: (e.g., Vancomycin) - A standard of care for MRSA infections.

  • Aminoglycosides: (e.g., Gentamicin, Amikacin) - To explore synergy through different ribosomal targets.

  • Fluoroquinolones: (e.g., Ciprofloxacin, Levofloxacin) - To assess combinations targeting DNA replication.

  • Lincosamides: (e.g., Clindamycin) - Another class of protein synthesis inhibitors.

Data Presentation: Framework for Comparative Analysis

All quantitative data from the proposed studies should be summarized in clear and concise tables to facilitate easy comparison of the performance of this compound in combination with different antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Partner Antibiotics Against MRSA

AntibioticMRSA Strain 1 MIC (µg/mL)MRSA Strain 2 MIC (µg/mL)MRSA Strain 3 MIC (µg/mL)
This compound
Oxacillin
Vancomycin
Gentamicin
Ciprofloxacin
Clindamycin

Table 2: Checkerboard Assay Results for this compound Combinations Against MRSA

CombinationMRSA StrainFIC of this compoundFIC of Partner DrugΣFIC (FIC Index)Interpretation
This compound + OxacillinStrain 1
This compound + VancomycinStrain 1
This compound + GentamicinStrain 1
......

Table 3: Time-Kill Assay Results for Synergistic Combinations

Combination (Concentration)MRSA StrainLog10 CFU/mL Reduction at 4hLog10 CFU/mL Reduction at 8hLog10 CFU/mL Reduction at 24h
This compound (1/2 MIC) + Oxacillin (1/4 MIC)Strain 1
This compound (alone)Strain 1
Oxacillin (alone)Strain 1
......

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of these studies.

Checkerboard Synergy Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.

  • Bacterial Inoculum Preparation: Prepare a suspension of the MRSA test strain in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay wells.

  • Antibiotic Dilution: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute this compound along the rows and the partner antibiotic along the columns.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC Index (ΣFIC) is the sum of the FICs of both drugs.

    • Synergy: ΣFIC ≤ 0.5

    • Additive: 0.5 < ΣFIC ≤ 1

    • Indifference: 1 < ΣFIC ≤ 4

    • Antagonism: ΣFIC > 4

Time-Kill Assay

This dynamic assay confirms the bactericidal or bacteriostatic nature of the synergistic interaction over time.

  • Bacterial Culture: Grow the MRSA test strain to the logarithmic phase in MHB.

  • Experimental Setup: Prepare tubes of MHB containing the antibiotics at concentrations determined from the checkerboard assay (e.g., 1/2 MIC of this compound + 1/4 MIC of the partner drug). Also include control tubes with each antibiotic alone and a growth control without any antibiotic.

  • Inoculation: Inoculate each tube with the MRSA culture to a starting density of approximately 5 x 10^5 CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate on nutrient agar (B569324) to determine the viable bacterial count (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination when compared with the most active single agent.

Mandatory Visualizations

Diagrams are essential for visualizing the experimental workflows and the underlying biological rationale.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis start Start prep_bacteria Prepare MRSA Inoculum (0.5 McFarland) start->prep_bacteria prep_tpu Prepare Serial Dilutions of this compound start->prep_tpu prep_partner Prepare Serial Dilutions of Partner Antibiotic start->prep_partner inoculate Inoculate Plate with MRSA Suspension prep_bacteria->inoculate plate Dispense Antibiotics into 96-Well Plate (Checkerboard) prep_tpu->plate prep_partner->plate plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs of Single and Combined Agents incubate->read_mic calc_fic Calculate FIC Index (ΣFIC) read_mic->calc_fic interpret Interpret Interaction (Synergy, Additive, etc.) calc_fic->interpret

Caption: Workflow for the checkerboard synergy assay.

Time_Kill_Workflow cluster_setup Experiment Setup cluster_procedure Procedure cluster_results Analysis prep_culture Grow MRSA to Logarithmic Phase prep_tubes Prepare Tubes with: - Combination - Single Drugs - Growth Control prep_culture->prep_tubes inoculate Inoculate Tubes with MRSA (~5x10^5 CFU/mL) prep_tubes->inoculate sampling Sample at 0, 2, 4, 8, 24h inoculate->sampling plating Serial Dilution & Plating sampling->plating incubation Incubate Plates Overnight plating->incubation counting Count Colonies (CFU/mL) incubation->counting plotting Plot Time-Kill Curves (log10 CFU/mL vs. Time) counting->plotting analysis Determine Synergy (≥2-log10 reduction) plotting->analysis

Caption: Workflow for the time-kill synergy assay.

Signaling_Pathway_Hypothesis cluster_drugs Antibiotic Action cluster_bacterium MRSA Cell TPU This compound Target1 Primary Target of This compound (Hypothesized) TPU->Target1 Inhibition Partner Partner Antibiotic (e.g., β-Lactam) Target2 Primary Target of Partner Antibiotic (e.g., PBP2a) Partner->Target2 Inhibition Target1->Target2 Potential Synergy: Weakening of cell wall by this compound may enhance access of partner drug. CellDeath Bacterial Cell Death Target1->CellDeath Leads to Target2->CellDeath Leads to

Caption: Hypothesized synergistic mechanism of action.

Conclusion

The investigation into the combination effects of this compound with other antibiotics represents a pivotal step in realizing its full therapeutic potential. The proposed experimental framework provides a robust starting point for researchers to systematically evaluate and identify synergistic combinations that could lead to more effective treatments for MRSA infections. The resulting data will be invaluable for the drug development community and could ultimately contribute to overcoming the challenge of antibiotic resistance.

Safety Operating Guide

Proper Disposal Procedures for TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

This document provides detailed procedural guidance for the safe handling and disposal of TPU-0037C (CAS RN: 485815-61-0), a metabolite of the marine actinomycete S. platensis. The information herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper waste management.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below, facilitating easy reference for handling and storage.

PropertyValueSource
Molecular Formula C46H72N4O9[1][2]
Formula Weight 825.1 g/mol [1][2]
Purity >95%[1][2]
Formulation A film[1][2]
Storage Temperature -20°C[1]
Stability ≥ 4 years[1]
Safety and Hazard Information

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, standard laboratory precautions should always be observed.

Hazard ClassificationRatingSource
GHS Classification Not classified
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0
Aquatic Toxicity No further relevant information available.
Environmental Precautions Do not allow to enter sewers/ surface or ground water.
Experimental Protocols: Solubility

For experimental use, this compound is soluble in the following organic solvents.

SolventSolubilitySource
DMF Soluble[1][2]
DMSO Soluble[1][2]
Ethanol Soluble[1][2]
Methanol Soluble[1][2]

Disposal Workflow

The following diagram outlines the decision-making process and step-by-step procedures for the proper disposal of this compound.

TPU0037C_Disposal_Workflow This compound Disposal Workflow cluster_assessment Initial Assessment cluster_non_hazardous Non-Hazardous Disposal cluster_hazardous Hazardous Disposal cluster_spill Spill Cleanup is_contaminated Is the this compound waste contaminated with hazardous material? collect_solid Collect solid this compound waste in a labeled, sealed container. is_contaminated->collect_solid No collect_hazardous Collect waste in a designated hazardous waste container. is_contaminated->collect_hazardous Yes dispose_trash Dispose of container in accordance with institutional guidelines for non-hazardous solid waste. collect_solid->dispose_trash label_hazardous Label container with contents and hazard information. collect_hazardous->label_hazardous dispose_hazardous Arrange for disposal through the institution's Environmental Health and Safety (EHS) office. label_hazardous->dispose_hazardous spill Spill Occurs pickup Mechanically pick up spilled solid. spill->pickup decontaminate Decontaminate the area if necessary. pickup->decontaminate dispose_spill_waste Dispose of cleanup materials as non-hazardous waste. decontaminate->dispose_spill_waste

Caption: Logical workflow for the disposal of this compound.

Step-by-Step Disposal Procedures

1. Uncontaminated Solid Waste:

  • Step 1: Collection: Collect uncontaminated, solid this compound waste in a clearly labeled, sealed container.

  • Step 2: Institutional Guidelines: Dispose of the sealed container in the regular laboratory trash, provided this is in accordance with your institution's policies for non-hazardous solid waste.[3][4] Laboratory personnel should be responsible for transferring the waste to the designated disposal area.[3][4]

2. Contaminated Waste:

  • Step 1: Segregation: If this compound is mixed with a hazardous substance, it must be treated as hazardous waste.

  • Step 2: Collection: Collect the contaminated waste in a designated hazardous waste container.

  • Step 3: Labeling: Clearly label the container with the names of all chemical constituents.

  • Step 4: Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.

3. Empty Containers:

  • Step 1: Decontamination: If the container held a solution of this compound in a hazardous solvent, it should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Step 2: Disposal: Once decontaminated, the empty container can be disposed of in the regular trash. Ensure any labels are defaced or removed.[4]

4. Spill Cleanup:

  • Step 1: Personal Protective Equipment (PPE): While the SDS does not mandate specific PPE, it is good laboratory practice to wear gloves and safety glasses during cleanup.

  • Step 2: Containment and Cleanup: For a solid spill, mechanically pick up the material. Avoid creating dust.

  • Step 3: Disposal of Cleanup Material: The collected spilled material and any cleaning materials should be placed in a sealed container and disposed of as non-hazardous solid waste, unless contaminated with a hazardous substance.

It is imperative to consult and adhere to all local, state, and federal regulations, as well as your institution's specific waste management policies. When in doubt, contact your institution's EHS office for guidance.

References

Personal protective equipment for handling TPU-0037C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of TPU-0037C, a metabolite of the marine actinomycete S. platensis with notable activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[1][2][3][4][5] Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE) and Safe Handling

While this compound is not classified as a hazardous substance, standard laboratory precautions are required.

Core PPE Requirements:

  • Gloves: Impermeable and resistant gloves must be worn. Due to a lack of specific testing, it is crucial to select a glove material based on the solvent being used and to observe the manufacturer's breakthrough time data.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect personal clothing.

Handling Procedures:

  • Work in a well-ventilated area.

  • Avoid inhalation of the substance if it becomes airborne.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Breathing equipment is not required under normal handling conditions.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₄₆H₇₂N₄O₉
Molecular Weight 825.1 g/mol
Appearance Colorless film
Purity >95% by HPLC
Solubility Soluble in Ethanol, Methanol, DMF, and DMSO
Storage Conditions -20°C

Operational and Disposal Plans

A systematic approach to the use and disposal of this compound is critical for laboratory safety and environmental responsibility.

Operational Workflow

The following diagram outlines the standard operational workflow for handling this compound from receipt to disposal.

Operational Workflow for this compound Handling A Receipt and Storage Store at -20°C B Preparation of Solutions Use appropriate solvent (e.g., DMSO) A->B C Experimental Use Follow lab protocols B->C D Decontamination Clean workspace and equipment C->D E Waste Segregation and Disposal Follow specific disposal procedures D->E

Caption: A flowchart illustrating the key steps for safely handling this compound in a laboratory setting.

Disposal Procedures

Solid this compound Waste:

As a non-hazardous solid, this compound can be disposed of in the regular laboratory trash, provided it is not contaminated with any hazardous materials.[6][7]

  • Containment: Place the solid waste in a sealed, clearly labeled container.

  • Disposal: The sealed container can then be placed in the appropriate laboratory solid waste bin. Do not dispose of directly in a manner that could create dust.

This compound Solutions (e.g., in DMSO):

Solutions of this compound, particularly in solvents like DMSO, must be handled as chemical waste.

  • Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container.[8][9][10]

  • Labeling: The label should clearly state "Hazardous Waste," list all chemical components with their approximate percentages, and indicate the primary hazards of the solvent.[11]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.[8][9][12][13] Do not pour this compound solutions down the drain.

Experimental Protocol: Antibacterial Activity Assay

While the exact mechanism of action and signaling pathways of this compound are not yet fully elucidated, its antibacterial activity has been documented.[1][2][3][4][5] A general protocol for determining the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria, such as S. aureus, is provided below. This is a foundational experiment for assessing its efficacy.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Target Gram-positive bacteria (e.g., S. aureus)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microplates

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 1 mg/mL).

  • Bacterial Inoculum Preparation: Culture the target bacteria overnight. Dilute the overnight culture in fresh growth medium to achieve a standardized cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the bacterial growth medium to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the diluted this compound.

  • Controls: Include positive controls (bacteria with no compound) and negative controls (medium only) on each plate.

  • Incubation: Incubate the microplate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which no visible growth is observed.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the public domain detailing the signaling pathways affected by this compound or its precise mechanism of action. Further research is required to elucidate these aspects of its biological activity.

The following diagram represents a logical workflow for future research aimed at identifying the mechanism of action of this compound.

Investigative Workflow for this compound Mechanism of Action A Confirm Antibacterial Spectrum (MIC testing against various strains) B Macromolecular Synthesis Assays (DNA, RNA, protein, cell wall synthesis) A->B C Identify Cellular Target (e.g., affinity chromatography, genetic screens) B->C D Elucidate Signaling Pathway Involvement (e.g., reporter assays, transcriptomics) C->D E Validate Mechanism of Action (e.g., in vivo studies, resistance studies) D->E

Caption: A proposed research workflow to determine the mechanism of action and potential signaling pathway interactions of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.